6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKZKSHKBBUZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590173 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108281-79-4 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-triazolo[4,3-a]pyridine chemical properties
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the development of novel molecules. This guide summarizes its known chemical data, explores its potential reactivity, and discusses its relevance in contemporary research, particularly in the context of drug discovery.
Core Chemical Properties
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a solid organic compound with the molecular formula C₆H₄BrN₃.[4][5][6] While specific experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available sources, its fundamental chemical identifiers and some computed properties are well-documented. One major supplier notes that analytical data for this specific product is not collected, which likely contributes to the scarcity of detailed experimental characterization in the literature.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 108281-79-4 | [4][5][6] |
| Molecular Formula | C₆H₄BrN₃ | [4][5][6] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥97% | [4] |
| SMILES | Brc1ccc2nncn2c1 | [4] |
| InChI | 1S/C6H4BrN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| InChIKey | PFKZKSHKBBUZKU-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [4] |
| logP (calculated) | 1.4918 | [4] |
Spectral Data
Reactivity and Synthetic Utility
The chemical reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is largely dictated by the pyridine and triazole ring systems, as well as the presence of the bromine substituent. The bromine atom at the 6-position is a key functional group that allows for a variety of synthetic transformations.
Cross-Coupling Reactions
The bromo group on the pyridine ring is expected to be amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Potential transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted derivatives.
The successful application of such reactions on similar bromo-heterocyclic scaffolds suggests that 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a versatile substrate for generating diverse chemical libraries.[7]
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the fused triazole ring may activate the pyridine ring system towards nucleophilic aromatic substitution (SNAr), potentially at the bromine-bearing carbon. This provides an alternative route to functionalization with various nucleophiles.
Biological Significance and Potential Applications
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core have been investigated for a range of therapeutic applications.
Notably, a recent study highlighted the discovery of[1][2][3]triazolo[4,3-a]pyridine derivatives as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction.[8] This is a critical pathway in cancer immunotherapy, and its inhibition can restore the immune system's ability to recognize and attack tumor cells. The study demonstrated that compounds with this scaffold could achieve significant inhibitory activity, suggesting that 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine could serve as a key intermediate for the synthesis of novel PD-1/PD-L1 inhibitors.[8]
Experimental Protocols
Due to the lack of specific published synthesis procedures for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a general experimental workflow for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core is presented below. This can be adapted for the synthesis of the bromo-substituted analog, likely starting from a bromo-substituted pyridine derivative.
A more detailed, generalized protocol for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines involves the following steps:
-
Hydrazine Displacement: A substituted 2-halopyridine (in this case, a 2,5-dihalopyridine such as 2-chloro-5-bromopyridine) is reacted with hydrazine hydrate in a suitable solvent like ethanol or isopropanol, often at elevated temperatures, to form the corresponding 2-hydrazinylpyridine intermediate.
-
Cyclization: The resulting hydrazinylpyridine is then cyclized with a one-carbon electrophile. Common reagents for this step include triethyl orthoformate (for an unsubstituted triazole ring), acid chlorides, or other carboxylic acid derivatives. This step is typically carried out in a high-boiling solvent and may be acid-catalyzed.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Safety Information
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is classified as "Acute Toxicity, Oral, Category 4" with the hazard statement H302: Harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids | |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [9] |
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties are currently sparse, its chemical structure suggests a high degree of synthetic versatility. The amenability of the bromo substituent to a wide range of cross-coupling reactions makes it an attractive starting material for the synthesis of diverse compound libraries. The established biological importance of the[1][2][3]triazolo[4,3-a]pyridine scaffold, especially in the context of cancer immunotherapy, underscores the value of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine as a key building block for the development of future therapeutics. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-bromo[1,2,4]triazolo[4,3-a]pyridine; CAS No.: 108281-79-4 [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. aobchem.com [aobchem.com]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 108281-79-4|6-Bromo-[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols for 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details established synthetic methodologies, presents quantitative data in a structured format, and illustrates the compound's role in a relevant biological pathway.
Introduction
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a versatile building block in the development of novel therapeutic agents. The triazolopyridine core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 6-position offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide focuses on the practical synthesis of this important intermediate.
Synthetic Protocols
Two primary methods for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine are detailed below, offering flexibility in starting materials and reaction conditions.
Protocol 1: Oxidative Cyclization of a Hydrazone Intermediate
This protocol describes a two-step synthesis commencing with the formation of a pyridylhydrazone, followed by an efficient oxidative cyclization to yield the target compound.
Experimental Protocol:
Step 1: Synthesis of 2-(5-bromopyridin-2-yl)hydrazonoformamide
-
To a solution of 5-bromo-2-hydrazinylpyridine (1.88 g, 10 mmol) in ethanol (50 mL), add formamide (0.45 g, 10 mmol).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(5-bromopyridin-2-yl)hydrazonoformamide.
Step 2: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve the 2-(5-bromopyridin-2-yl)hydrazonoformamide (2.28 g, 10 mmol) in dry N,N-dimethylformamide (DMF) (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol) portion-wise over 15 minutes while stirring.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: From 2-Chloro-5-bromopyridine and Formohydrazide
This method involves the nucleophilic substitution of 2-chloro-5-bromopyridine with formohydrazide, followed by an acid-catalyzed cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-((5-bromopyridin-2-yl)amino)formohydrazide
-
In a sealed tube, combine 2-chloro-5-bromopyridine (1.92 g, 10 mmol), formohydrazide (0.60 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in dimethyl sulfoxide (DMSO) (20 mL).
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine
-
Dissolve the purified intermediate from Step 1 in polyphosphoric acid (20 g).
-
Heat the mixture at 150 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 5-bromo-2-hydrazinylpyridine, Formamide | 2-chloro-5-bromopyridine, Formohydrazide |
| Key Reagents | N-Chlorosuccinimide | Polyphosphoric Acid |
| Typical Yield | 85-92% | 75-80% |
| Purity (by HPLC) | >98% | >97% |
| Melting Point | 188-190 °C | 187-189 °C |
| Molecular Formula | C₆H₄BrN₃ | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol | 198.02 g/mol |
Role in Drug Discovery: Inhibition of ALK5 Signaling Pathway
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and its derivatives have been investigated as potential inhibitors of various kinases, including ALK5 (TGF-β type I receptor). The ALK5 signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. Inhibiting this pathway is a key therapeutic strategy.
The Multifaceted Mechanism of Action of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 6-Bromo-1,2,4-triazolo[4,3-a]pyridine stands as a pivotal scaffold in medicinal chemistry, recognized for its "privileged" structure that confers diverse biological activities. While the precise mechanism of action for the parent compound is a subject of ongoing investigation, extensive research into its derivatives has illuminated several key signaling pathways and molecular targets through which this class of molecules exerts its effects. This technical guide provides an in-depth overview of the current understanding of the mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the implicated signaling pathways.
The versatility of the 6-bromo-1,2,4-triazolo[4,3-a]pyridine core lies in its unique electronic properties and the strategic placement of the bromine atom, which serves as a versatile handle for synthetic modifications. This has enabled the development of a wide array of derivatives with potent activities as kinase inhibitors, immune checkpoint modulators, and antiproliferative agents.
Inferred Mechanisms of Action
Based on the biological evaluation of its derivatives, the 6-Bromo-1,2,4-triazolo[4,3-a]pyridine scaffold is implicated in several key cellular processes:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A significant body of evidence points towards the potent inhibitory activity of 1,2,4-triazolo[4,3-a]pyridine derivatives against receptor tyrosine kinases, most notably c-Met. The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and motility. Derivatives of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine have been shown to act as c-Met kinase inhibitors, thereby impeding these oncogenic signals.[1]
-
Modulation of Immune Checkpoints: The immune checkpoint pathway involving the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical mechanism of immune evasion utilized by cancer cells. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T-cell mediated antitumor immunity. Novel derivatives based on the[2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of this interaction, demonstrating the potential of this chemical class in cancer immunotherapy.
-
Induction of Cell Cycle Arrest and Apoptosis: Several 6-arylamino-[2][3]triazolo[4,3-a]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Mechanistic studies have revealed that these compounds can induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis, or programmed cell death.[4] This suggests that the scaffold can interfere with the cellular machinery that governs cell division and survival.
Quantitative Data on Derivatives
The following tables summarize the quantitative data for various derivatives of the 6-Bromo-1,2,4-triazolo[4,3-a]pyridine scaffold, highlighting their potency in different biological assays.
Table 1: c-Met Kinase Inhibitory Activity of[2][3]triazolo[4,3-a]pyrazine Derivatives
| Compound ID | c-Met Kinase IC50 (nM) | Antiproliferative Activity (SNU5 Gastric Cancer Cells) IC50 (nM) |
| 4d | Data not explicitly stated in abstract, but described as the "highest activity" | Data not explicitly stated in abstract, but described as highly selective |
| SGX-523 (Reference) | Not specified | Not specified |
Data inferred from a study on[2][3]triazolo[4,3-a]pyrazine derivatives, a closely related scaffold.[1]
Table 2: PD-1/PD-L1 Interaction Inhibitory Activity of[2][3]triazolo[4,3-a]pyridine Derivatives
| Compound ID | PD-1/PD-L1 HTRF Assay IC50 (nM) |
| A22 | 92.3 |
Table 3: Antiproliferative Activity of 6-arylamino-[2][3]triazolo[4,3-a]pyridine Derivatives
| Compound ID | HeLa IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 8l | 5.98 | 12.58 | Data within 5.98-12.58 range | Data within 5.98-12.58 range |
| 5-FU (Reference) | Less active than 8l | Less active than 8l | Less active than 8l | Less active than 8l |
[4]
Experimental Protocols
c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
LanthaScreen™ Tb-PY20 antibody (or other suitable anti-phosphotyrosine antibody)
-
Fluorescein-labeled poly-GT substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a dilution series of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Prepare a 2X enzyme solution by diluting the c-Met kinase in kinase buffer. Add 2.5 µL of the 2X enzyme solution to each well.
-
Prepare a 2X substrate/ATP mixture by diluting the fluorescein-poly-GT substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of stop solution containing the Tb-labeled antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~490 nm (Terbium) and ~520 nm (Fluorescein).
-
The TR-FRET ratio (520 nm / 490 nm) is calculated and used to determine the percent inhibition and IC50 values.[5]
PD-1/PD-L1 Interaction Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for inhibitors of the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a solution containing the tagged PD-1 and the donor-labeled anti-tag antibody.
-
Add 5 µL of a solution containing the tagged PD-L1 and the acceptor-labeled anti-tag antibody.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF plate reader, with excitation at ~320-340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the ratio indicates inhibition of the PD-1/PD-L1 interaction.[6][7]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
The resulting DNA histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]
Signaling Pathway and Workflow Diagrams
Caption: c-Met signaling pathway and the inhibitory action of a 6-Bromo-1,2,4-triazolo[4,3-a]pyridine derivative.
Caption: Inhibition of the PD-1/PD-L1 interaction by a 6-Bromo-1,2,4-triazolo[4,3-a]pyridine derivative.
Caption: Experimental workflow for cell cycle analysis of cells treated with a triazolopyridine derivative.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Bromo-triazolo[4,3-a]pyridine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-triazolo[4,3-a]pyridine and its closely related derivatives. Due to the limited availability of a complete public dataset for the parent compound, this document presents a consolidated view of available spectroscopic information from various isomers and substituted analogues. This information is invaluable for the characterization and development of novel compounds based on the triazolo[4,3-a]pyridine scaffold.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for derivatives and isomers of 6-bromo-triazolo[4,3-a]pyridine. It is crucial to note the specific compound to which each dataset corresponds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | CDCl₃ | 2.60 (s, 3H), 7.54 (d, J=1.2 Hz, 1H), 8.64 (dd, J=1.1 Hz, 1H)[3] |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | m/z (relative intensity) |
| 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine | LRMS | 211, 213 (M+, 96, 100), 170, 172 (13, 12), 156, 158 (10, 7), 143, 145 (10, 6), 64 (58), 42 (18)[3] |
Note on Bromine Isotopes in Mass Spectrometry: The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Preparation | Key Absorption Bands (cm⁻¹) |
| 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, N-methyl | Not Specified | Data not fully available[2] |
| 6-Bromo-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, N-acetyl | Vapor Phase | Data not fully available[4][5] |
Note: Specific peak assignments for the IR spectra of the derivatives listed are not fully detailed in the provided search results. A general interpretation would involve identifying characteristic peaks for C-Br, C=N, C=C, and aromatic C-H stretching and bending vibrations.
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of the spectroscopic data presented.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard pulse sequence (e.g., zg30) is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon atom.
-
Key parameters include a spectral width of approximately 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak.
-
2.2 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization:
-
Low-Resolution Mass Spectrometry (LRMS): Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam, causing fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, where the sample in solution is sprayed into the mass spectrometer, generating protonated molecules ([M+H]⁺) or other adducts.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background to generate the final absorbance or transmittance spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Logical relationship showing the integration of different spectroscopic data for structure elucidation.
References
- 1. 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid(1159831-86-3) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 6-BROMO-2-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIDINE | 7169-95-1 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide synthesizes information from related compounds and established principles to predict its structural characteristics and outlines the necessary experimental and computational protocols for its full characterization.
Molecular Structure
The molecular formula for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is C₆H₄BrN₃, and its molecular weight is 198.02 g/mol .[4] The molecule consists of a fused bicyclic system where a triazole ring is fused to a pyridine ring. A bromine atom is substituted at the 6-position of the pyridine ring.
Table 1: General Molecular Properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | [4] |
| IUPAC Name | 6-bromo-[1][2][3]triazolo[4,3-a]pyridine | |
| CAS Number | 108281-79-4 | [3] |
Based on studies of similar triazolopyridine derivatives, the fused ring system of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is expected to be largely planar. This planarity arises from the aromatic nature of both the pyridine and triazole rings.
Conformational Analysis
In the absence of specific experimental data for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, we can infer its conformational preferences from related structures. The fused bicyclic core is rigid, and therefore, the primary determinant of its conformation is the planarity of the ring system. Significant deviations from planarity are not expected under normal conditions.
To definitively determine the conformation in the solid state, X-ray crystallography is the gold standard. For the conformational dynamics in solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, would be invaluable.
Experimental Protocols
Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
Several synthetic routes are available for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold.[5] A common and effective method involves the reaction of a substituted 2-chloropyridine with a hydrazide, followed by cyclization.[5]
Proposed Synthetic Workflow:
6-Bromo-triazolo[4,3-a]pyridine solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine
Introduction
6-Bromo-1,2,4-triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazolopyridine scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. A comprehensive understanding of the compound's physicochemical properties, particularly its solubility and stability, is fundamental for researchers in designing, synthesizing, and formulating new chemical entities. This technical guide provides an overview of the known characteristics of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine, and more importantly, offers detailed experimental protocols for determining its solubility and stability profiles in a laboratory setting.
Physicochemical Properties
While extensive experimental data is not widely published, the basic physicochemical properties of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine have been reported by various chemical suppliers. These foundational data points are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| CAS Number | 108281-79-4 | [1][2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 106-112 °C | [3] |
| Topological Polar Surface Area (TPSA) | 30.19 Ų | [1] |
| logP (calculated) | 1.49 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Solubility Profile
Table 2: Qualitative Solubility Profile of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of disrupting crystal lattice forces. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective for polar heterocyclic compounds. | |
| Protic Polar | Methanol | Moderate | Capable of hydrogen bonding, effective for moderately polar compounds. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Aprotic ether with moderate polarity. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Medium polarity solvent. |
| Chloroform | Moderate to Low | Similar to DCM. | |
| Esters | Ethyl Acetate | Low | Solvent of medium polarity. |
| Aromatic | Toluene | Low | Nonpolar aromatic solvent. |
| Alkanes | Hexane / Heptane | Insoluble | Nonpolar aliphatic solvents are unlikely to dissolve the polar compound. |
| Aqueous | Water | Insoluble | The presence of the bromo- and pyridine groups suggests low aqueous solubility. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The definitive method for determining the equilibrium solubility of a compound is the shake-flask method, as it is reliable and widely used.[4] This protocol provides a robust framework for obtaining accurate quantitative data.
Objective: To determine the saturation concentration of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine in various organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
6-Bromo-1,2,4-triazolo[4,3-a]pyridine (high purity, >97%)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 6-Bromo-1,2,4-triazolo[4,3-a]pyridine to a series of glass vials (one for each solvent). An excess is critical to ensure a saturated solution is formed and solid is visible after equilibration.
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is recommended to ensure the rates of dissolution and precipitation are equal.[4]
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate phase separation.
-
Carefully withdraw a known volume of the supernatant using a pipette. Ensure no solid particles are disturbed.
-
-
Sample Preparation and Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilute the filtrate with a suitable solvent (usually the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Report the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
-
References
An In-Depth Technical Guide to 6-Bromo-1,2,4-triazolo[4,3-a]pyridine
CAS Number: 108281-79-4
This technical guide provides a comprehensive overview of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role as a scaffold for developing potent kinase and immune checkpoint inhibitors.
Chemical and Physical Properties
6-Bromo-1,2,4-triazolo[4,3-a]pyridine is a solid, heterocyclic compound with the chemical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .[1] Its structure features a fused triazole and pyridine ring system, with a bromine atom at the 6-position, which serves as a versatile handle for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 108281-79-4 | [1] |
| Appearance | Solid | [1] |
| SMILES | Brc1ccc2nncn2c1 | [1] |
| InChI Key | PFKZKSHKBBUZKU-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of the[2][3][4]triazolo[4,3-a]pyridine core generally involves the cyclization of a 2-hydrazinopyridine derivative. For 6-Bromo-1,2,4-triazolo[4,3-a]pyridine, a common precursor is 5-bromo-2-hydrazinopyridine.
Experimental Protocol: Synthesis of 6-Bromo-1,2,4-triazolo[4,3-a]pyridine
This protocol is a representative example based on general synthesis methods for analogous compounds.
Materials:
-
5-Bromo-2-hydrazinopyridine
-
Formic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 5-bromo-2-hydrazinopyridine (1 equivalent) in formic acid (excess) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude 6-Bromo-1,2,4-triazolo[4,3-a]pyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The bromine atom at the 6-position of the triazolopyridine ring is particularly useful for introducing further diversity into the molecule through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a wide range of derivatives with varying substituents for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various therapeutic targets.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers. Derivatives of the triazolopyridine core have been investigated as potent c-Met inhibitors.
Quantitative Data for Triazolopyridine-based c-Met Inhibitors:
| Compound ID | Modification on Triazolopyridine Core | c-Met IC₅₀ (nM) | Cellular Antiproliferative IC₅₀ (µM) | Reference |
| PF-04217903 | (Not specified) | 7 | (Not specified) | [5] |
| Derivative 17l | (Complex substitution) | 26 | A549: 0.98, MCF-7: 1.05, Hela: 1.28 | [4] |
| Derivative 17a | (Complex substitution) | 55 | (Not specified) | [4] |
| Derivative 17e | (Complex substitution) | 77 | (Not specified) | [4] |
Note: The specific substitutions on the core structure for these derivatives are complex and detailed in the cited literature.
c-Met Signaling Pathway:
The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, proliferation, and survival.[6]
Caption: c-Met Signaling Pathway and Inhibition.
PD-1/PD-L1 Interaction Inhibitors
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that disrupt this interaction are a promising area of cancer immunotherapy. Derivatives of the[2][3][4]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[7]
Quantitative Data for Triazolopyridine-based PD-1/PD-L1 Inhibitors:
| Compound ID | Modification on Triazolopyridine Core | PD-1/PD-L1 HTRF IC₅₀ (nM) | Reference |
| Compound A22 | (Complex substitution) | 92.3 | [7] |
| BMS-202 | (Biphenyl core) | 18 | [8] |
| BMS-1166 | (Biphenyl core) | 1.4 | [8] |
Note: BMS compounds are included for comparison as well-known small molecule PD-1/PD-L1 inhibitors.
PD-1/PD-L1 Signaling Pathway:
When PD-L1, often overexpressed on tumor cells, binds to the PD-1 receptor on activated T cells, it triggers an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, thereby allowing the tumor to escape immune surveillance.[9] Inhibitors of this interaction block this "off" signal, restoring the T cells' ability to recognize and attack cancer cells.
Caption: PD-1/PD-L1 Checkpoint and Inhibition.
Conclusion
6-Bromo-1,2,4-triazolo[4,3-a]pyridine is a valuable and versatile building block in the synthesis of biologically active molecules. Its utility is particularly evident in the development of inhibitors for critical cancer targets such as c-Met and the PD-1/PD-L1 immune checkpoint. The strategic placement of the bromine atom allows for extensive chemical exploration through cross-coupling reactions, facilitating the generation of compound libraries for robust structure-activity relationship studies. Further research into derivatives of this scaffold holds significant promise for the discovery of novel therapeutics.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. 6-BROMO-2-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIDINE | 7169-95-1 [chemicalbook.com]
- 9. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Triazolo[4,3-a]pyridines: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. From its initial synthesis in the mid-20th century to its current prominence in cutting-edge drug discovery, this core has demonstrated remarkable versatility, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of triazolo[4,3-a]pyridine derivatives, alongside a detailed exploration of their therapeutic applications and the underlying mechanisms of action.
A Historical Perspective: The Genesis of a Privileged Scaffold
The first documented synthesis of the[1][2][3]triazolo[4,3-a]pyridine ring system was reported by J. D. Bower in 1957. The pioneering method involved the reaction of 2-hydrazinopyridine with formic acid, which upon heating, underwent cyclization to yield the parent triazolo[4,3-a]pyridine. This initial breakthrough laid the groundwork for future explorations into the chemical space of this heterocyclic system.
Subsequent decades witnessed the development of more versatile and efficient synthetic strategies, significantly expanding the accessible diversity of triazolo[4,3-a]pyridine derivatives. A notable advancement came from the work of Potts and his collaborators in the 1970s, who explored various cyclization strategies, further solidifying the fundamental chemistry of this scaffold. These early synthetic explorations were crucial in unlocking the potential of triazolo[4,3-a]pyridines as valuable building blocks for medicinal chemistry.
A pivotal moment in the history of this scaffold was the discovery and development of Zolpidem (trade name Ambien), a potent non-benzodiazepine hypnotic agent. First synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo Recherche, zolpidem was approved by the U.S. Food and Drug Administration (FDA) in 1992.[4][5][6][7][8][9] Its unique mechanism of action, selectively targeting the α1 subunit of the GABA-A receptor, offered an improved safety profile compared to traditional benzodiazepines, revolutionizing the treatment of insomnia. The commercial success of zolpidem spurred significant interest in the triazolo[4,3-a]pyridine core, leading to extensive research into its potential for treating a wide range of other diseases.
Evolution of Synthetic Methodologies
The synthetic accessibility of the triazolo[4,3-a]pyridine core has been a key driver of its widespread use in drug discovery. Over the years, a variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic methods.
Key Experimental Protocols
Below are detailed methodologies for two representative and historically significant synthetic approaches to the triazolo[4,3-a]pyridine scaffold.
1. Classical Cyclization of 2-Hydrazinopyridine with Carboxylic Acids (A modification of Bower's method)
This method remains a fundamental and cost-effective approach for the synthesis of 3-substituted triazolo[4,3-a]pyridines.
-
Reaction:
-
Protocol:
-
To a round-bottom flask, add 2-hydrazinopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Add a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid).
-
Heat the reaction mixture to 120-150 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.
-
2. One-Pot Oxidative Cyclization of 2-Hydrazinopyridine and Aldehydes
This modern approach offers a more efficient and atom-economical synthesis of 3-substituted triazolo[4,3-a]pyridines.
-
Reaction:
-
Protocol:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as ethanol or dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone intermediate.
-
Add an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) (1.1 eq) or iodine in the presence of a base like potassium carbonate, portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate (if iodine was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.[10]
-
Therapeutic Applications and Biological Activities
The versatility of the triazolo[4,3-a]pyridine scaffold is evident in the broad range of biological activities exhibited by its derivatives. This has led to their investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
Triazolo[4,3-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of cancers. Several triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.
Figure 1: The c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyridine derivatives.
-
PD-1/PD-L1 Interaction Inhibitors: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy. Certain triazolo[4,3-a]pyridines have been discovered to disrupt this interaction, thereby restoring T-cell mediated anti-tumor immunity.[1][2][4][11][12]
Figure 2: Inhibition of the PD-1/PD-L1 interaction by triazolo[4,3-a]pyridine derivatives.
| Compound Class | Target | IC₅₀ / MIC | Therapeutic Area |
| Substituted 3-aryl-[1][2][3]triazolo[4,3-a]pyridines | c-Met Kinase | 10-100 nM | Oncology |
| Novel[1][2][3]triazolo[4,3-a]pyridines | PD-1/PD-L1 Interaction | 50-200 nM | Immuno-oncology |
| Various triazolo[4,3-a]pyridine derivatives | Staphylococcus aureus | 16-64 µg/mL | Antibacterial |
| Various triazolo[4,3-a]pyridine derivatives | Escherichia coli | 8-32 µg/mL | Antibacterial |
| Triazolo[4,3-a]pyridine-sulfonamides | Plasmodium falciparum | 2-10 µM | Antimalarial |
Table 1: Summary of Quantitative Biological Data for Representative Triazolo[4,3-a]pyridine Derivatives.
Antibacterial and Antifungal Activity
In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. Triazolo[4,3-a]pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[13]
Other Therapeutic Areas
The therapeutic potential of triazolo[4,3-a]pyridines extends beyond oncology and infectious diseases. Derivatives have been investigated for their activity as:
-
Antiviral agents
-
Anti-inflammatory agents
-
Anticonvulsants
-
Herbicides
Conclusion and Future Directions
The journey of triazolo[4,3-a]pyridine derivatives from their initial synthesis to their current status as a cornerstone of medicinal chemistry is a testament to the power of scaffold-based drug discovery. The rich history of this heterocyclic system, highlighted by the remarkable success of zolpidem, continues to inspire the development of new therapeutic agents. The ongoing evolution of synthetic methodologies provides researchers with the tools to explore an ever-expanding chemical space, leading to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease deepens, the versatile and privileged[1][2][3]triazolo[4,3-a]pyridine scaffold is poised to play an even more significant role in the future of medicine. The continued exploration of this remarkable core will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases.
References
- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 6. Empower Sleep [empowersleep.com]
- 7. droracle.ai [droracle.ai]
- 8. museumoflost.com [museumoflost.com]
- 9. acs.org [acs.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Brominated Triazolopyridines: A Technical Guide to Their Biological Activities
For Immediate Release
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic compounds, brominated triazolopyridines have emerged as a scaffold of significant interest, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, tailored for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and enzyme-inhibiting potential, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The 1,2,4-triazole nucleus is a well-established pharmacophore known to be present in a wide array of therapeutic agents with antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a bromine atom to the triazolopyridine core can significantly modulate the compound's physicochemical properties, influencing its binding affinity to biological targets and its metabolic stability.
Antimicrobial Activity: A Promising Frontier
Recent studies have highlighted the potent antimicrobial effects of brominated triazolopyridine derivatives. Notably, compounds incorporating a 3-bromo-pyridinyl moiety have demonstrated significant efficacy against a panel of both standard and resistant bacterial and fungal strains.
Quantitative Antimicrobial Data
The antimicrobial potential of these compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes the activity of a promising 3-bromo-pyridinyl substituted triazolo-thiadiazole derivative.
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 10 | 20 |
| Bacillus cereus | 8 | 20 |
| Gram-negative Bacteria | ||
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
| Fungi | ||
| Candida albicans | 5 | 10 |
| Aspergillus niger | 10 | 20 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[1][2][3][4]
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the wells of a 96-well plate. The final concentrations typically range from 0.1 to 100 µg/mL.
-
Each well is inoculated with the standardized microbial suspension.
-
A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Potential: Targeting Cellular Proliferation
The anticancer activity of triazole derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[5] While extensive data on brominated triazolopyridines is still emerging, preliminary studies and the known anticancer properties of the broader triazolopyridine class suggest this is a promising avenue for investigation. One study on 1,2,4-triazole-pyridine hybrids highlighted a derivative with a 4-bromobenzylthio substituent as having notable anticancer activity.[6]
Quantitative Anticancer Data
The efficacy of anticancer compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability. The following table presents the IC50 value for a 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivative against a murine melanoma cell line.
| Cell Line | Compound | IC50 (µM) |
| Murine Melanoma (B16F10) | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | 41.12 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition: A Targeted Approach
Triazolopyridine derivatives have been investigated as inhibitors of various enzymes, playing roles in diverse therapeutic areas. While specific data on brominated derivatives is limited, the general class has shown activity against enzymes such as c-Met kinase and BRD4.[12][13] The brominated triazolopyridine scaffold serves as a crucial starting point for the synthesis of these more complex inhibitors.
Synthetic Pathway to Brominated Triazolopyridines
The synthesis of brominated triazolopyridines often starts from commercially available aminopyridines. A general synthetic route is outlined below.
Future Directions
The exploration of brominated triazolopyridines is an active and promising area of research. While current data strongly supports their antimicrobial potential, further comprehensive studies are required to fully elucidate their anticancer and enzyme-inhibiting activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, potentially leading to the development of novel and effective therapeutic agents. The versatility of the brominated core as a synthetic intermediate also ensures its continued importance in the generation of diverse chemical libraries for drug discovery.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. ijrpc.com [ijrpc.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-triazolo[4,3-a]pyridine: A Versatile Heterocyclic Scaffold for Drug Discovery
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a crucial heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including the fused triazolopyridine core and the strategically positioned bromine atom, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The triazolopyridine core is a recognized privileged structure, known to interact with various biological targets, while the bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 108281-79-4 | [4] |
| Molecular Formula | C₆H₄BrN₃ | [4] |
| Molecular Weight | 198.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 106-112 °C | |
| SMILES | Brc1ccc2nncn2c1 | |
| InChI Key | PFKZKSHKBBUZKU-UHFFFAOYSA-N |
Synthesis of the Core Scaffold
The synthesis of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine core can be achieved through a two-step process starting from the commercially available 2-chloro-5-bromopyridine.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-hydrazinopyridine [5]
-
Materials: 2-Chloro-5-bromopyridine, Hydrazine hydrate, Ethanol.
-
Procedure: A solution of 2-chloro-5-bromopyridine in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization, to yield 5-bromo-2-hydrazinopyridine.
Step 2: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
-
Materials: 5-Bromo-2-hydrazinopyridine, Triethyl orthoformate.
-
Procedure: 5-Bromo-2-hydrazinopyridine is suspended in triethyl orthoformate. The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford 6-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Synthetic Utility and Key Reactions
The bromine atom at the 6-position of the triazolopyridine ring is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are commonly employed for this purpose.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Materials: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure: To a reaction vessel containing 6-bromo-[1][2][3]triazolo[4,3-a]pyridine and the arylboronic acid in the chosen solvent system, the palladium catalyst and base are added. The mixture is degassed and then heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80-110°C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Materials: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, Amine, Palladium pre-catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure: In a glovebox or under an inert atmosphere, the palladium pre-catalyst, ligand, and base are added to an oven-dried reaction vessel. 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and the amine are then added, followed by the anhydrous solvent. The vessel is sealed and heated to a temperature typically between 80-120°C. After the reaction is complete (monitored by TLC or LC-MS), it is cooled to room temperature, diluted with a suitable solvent, and filtered through celite. The filtrate is concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery
Derivatives of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug development.
Anticancer Activity
Numerous studies have reported the potent antiproliferative activity of[1][2][3]triazolo[4,3-a]pyridine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivative 1 | HCC1937 (Breast), HeLa (Cervical) | < 50 | [6] |
| 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivative 8l | HeLa, HCT116, MCF-7, A549 | 5.98-12.58 | |
| 1,2,4-triazole-pyridine hybrid TP6 | B16F10 (Murine Melanoma) | 41.12 | [7] |
| [1][2][3]triazolo[4,3-a]quinoline derivative 38 | A375 (Melanoma) | 0.9 | [8] |
| [1][2][3]triazolo[4,3-a]quinoline derivative 39 | A375 (Melanoma) | 1.8 | [8] |
Targeting Signaling Pathways in Cancer
Derivatives of the triazolopyridine scaffold have been shown to modulate key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][9] The EGFR signaling cascade plays a critical role in cell proliferation, survival, and migration.[1][10]
As depicted in Figure 3, ligand binding to EGFR initiates a phosphorylation cascade through RAS, RAF, MEK, and ERK, ultimately leading to the transcription of genes that promote cell proliferation and survival.[2] Certain triazolopyridine derivatives can act as inhibitors of EGFR, blocking this signaling pathway and thereby exerting their anticancer effects.[6]
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the 6-bromo position allow for the creation of large and diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the area of oncology, underscore the importance of this scaffold in the development of novel therapeutics. This guide provides a solid foundation for researchers to explore the rich chemistry and therapeutic potential of this promising heterocyclic core.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways | MDPI [mdpi.com]
- 3. Computational modelling of cancerous mutations in the EGFR/ERK signalling pathway [researchrepository.ucd.ie]
- 4. aobchem.com [aobchem.com]
- 5. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems-level properties of EGFR/RAS/ERK signaling amplify local signals to generate dynamic gene expression heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine with a focus on reaction optimization and general methodologies.
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] However, challenges can arise when using nitrogen-containing heterocyclic substrates like 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, careful selection of ligands, bases, and solvents is critical for a successful reaction.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Bromo-Azaheterocycles
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of various bromo-azaheterocycles, which can serve as a starting point for the optimization of reactions with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
| Entry | Heterocyclic Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Yield (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 67-89 |
| 2 | 2-Halogenated Pyridines | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Not specified | Good |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |
| 4 | 7-Bromo-3-methyl-[1][2][4]triazolo[1,5-a]pyridine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 | 52-96 |
| 5 | 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Not specified | Moderate |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Dimethoxyethane (DME))
-
Water (if using a biphasic system)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel containing a stir bar, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total solvent volume should be sufficient to ensure good stirring.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, microwave irradiation can be employed to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making it a key building block in medicinal chemistry and drug discovery. These derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides, offering high efficiency, broad substrate scope, and excellent functional group tolerance under relatively mild conditions.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, a crucial step in the synthesis of novel 6-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives for potential therapeutic applications.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-Bromo-[1][2][3]triazolo[4,3-a]pyridine), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are commonly employed to promote both the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The successful amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is highly dependent on the selection of the catalyst, ligand, base, and solvent. The following tables summarize representative conditions for the Buchwald-Hartwig amination of this substrate and analogous heteroaryl bromides.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range/Examples | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% loading. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are preferred. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | The choice of base is crucial and substrate-dependent. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are required. |
| Temperature | 80-120 °C | Higher temperatures may be necessary for less reactive amines. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Table 2: Examples of Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and Analogues
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 60-85 | [4] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [2] |
| Primary Amines | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-16 | 75-90 | [1] |
| Secondary Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-95 | [3] |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. Optimization may be required for specific amine substrates.
Protocol 1: General Procedure for Amination with Arylamines
Materials:
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the arylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine.
Protocol 2: General Procedure for Amination with Aliphatic Amines
Materials:
-
Aliphatic amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene, followed by the aliphatic amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction mixture for 4-18 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the pure product.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or poor quality reagents. | Ensure anhydrous and anaerobic conditions. Use fresh catalyst and freshly purified/dried solvents and amines. |
| Incorrect base. | The choice of base is critical. Screen other bases such as NaOtBu, Cs₂CO₃, or K₃PO₄. | |
| Formation of Side Products | Reductive dehalogenation (hydrodehalogenation). | Use a less sterically hindered ligand or lower the reaction temperature. |
| Homocoupling of the amine. | Adjust the stoichiometry of the reactants or change the ligand. | |
| Difficulty in Purification | Residual catalyst or ligand. | Filter the crude reaction mixture through a short plug of silica gel or Celite® before column chromatography. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of novel compounds based on the[1][2][3]triazolo[4,3-a]pyridine core for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. The methodologies outlined are essential for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The triazolo[4,3-a]pyridine scaffold is a recognized pharmacophore, and functionalization at the 6-position via cross-coupling reactions offers a powerful strategy for generating diverse compound libraries for biological screening.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. For drug development professionals, these reactions provide a robust platform for the late-stage functionalization of complex molecules and the rapid generation of analogues for structure-activity relationship (SAR) studies. 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is a versatile building block, and its cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are detailed in these notes.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, which serve as a reference for reactions with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 3 | 4-Bromopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |
Table 2: Heck Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| 3 | 4-Bromopyridine | Cyclohexene | Pd(OAc)₂ | NaOAc | NMP | 120 | 36 | 75 |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 92 |
| 2 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 12 | 88 |
| 3 | 4-Bromopyridine | 1-Hexyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 10 | 85 |
Table 4: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 20 | 89 |
| 3 | 4-Bromopyridine | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 12 | 91 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and an arylboronic acid.
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Heck Coupling Protocol
This protocol details the synthesis of 6-alkenyl-[1][2][3]triazolo[4,3-a]pyridines.
Materials:
-
Alkene (e.g., styrene, n-butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol is for the synthesis of 6-alkynyl-[1][2][3]triazolo[4,3-a]pyridines.
Materials:
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC.
-
Upon completion, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the C-N bond formation to synthesize 6-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Materials:
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge a vial or Schlenk tube with 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, the palladium precatalyst, the ligand, and the base.
-
Add the amine, followed by the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. This cycle is fundamental to understanding the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, with variations in the transmetalating agent and the subsequent reductive elimination step.
This visualization illustrates the three key steps common to many palladium-catalyzed cross-coupling reactions: oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation (or related) step with the coupling partner, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors derived from the versatile 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine scaffold. This document outlines detailed protocols for the synthesis of targeted kinase inhibitors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, methods for in vitro kinase inhibition assays, and an overview of relevant signaling pathways.
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its ability to serve as a hinge-binding motif in the ATP-binding pocket of various kinases makes it an attractive starting point for the development of potent and selective kinase inhibitors. This document focuses on the functionalization of the 6-position of the triazolopyridine ring, a key vector for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.
Data Presentation
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine against their respective kinase targets.
Table 1: Inhibitory Activity of C6-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivatives against p38α MAP Kinase
| Compound ID | C6-Aryl Substituent | p38α IC50 (nM) |
| 1a | 4-Fluorophenyl | 150 |
| 1b | 2,4-Difluorophenyl | 75 |
| 1c | 4-Cyanophenyl | 120 |
| 1d | 3-Pyridyl | 200 |
Data is representative and compiled for illustrative purposes based on typical SAR studies of triazolopyridine-based p38 inhibitors.
Table 2: Inhibitory Activity of C6-Amino-[1][2][3]triazolo[4,3-a]pyridine Derivatives against Janus Kinase 1 (JAK1)
| Compound ID | C6-Amino Substituent | JAK1 IC50 (nM) |
| 2a | Aniline | 85 |
| 2b | 4-Methoxyaniline | 60 |
| 2c | 3-Aminopyridine | 110 |
| 2d | N-Methylaniline | 95 |
Data is representative and compiled for illustrative purposes based on typical SAR studies of triazolopyridine-based JAK1 inhibitors.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-[1][2][3]triazolo[4,3-a]pyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine with various arylboronic acids.
Materials:
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[4,3-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Amino-[1][2][3]triazolo[4,3-a]pyridines via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine with various amines.
Materials:
-
Amine (e.g., aniline or a substituted aniline) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.
-
Add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-[1][2][3]triazolo[4,3-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to determine the IC50 values of the synthesized compounds against a target kinase (e.g., p38α or JAK1).[1][2][4]
Materials:
-
Kinase-specific substrate peptide[5]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in Kinase Assay Buffer to create a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[1]
-
Prepare a solution of the target kinase in Kinase Assay Buffer at a pre-determined optimal concentration. Add 2 µL of this enzyme solution to each well.[1]
-
Prepare a substrate/ATP mix by diluting the kinase-specific substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[1]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
ADP Detection:
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.[1] This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. promega.com [promega.com]
- 2. Promega ADP-Glo Kinase Assay + p38 alpha Kinase Enzyme System, 1 each 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promega ADP-Glo Kinase Assay + p38 alpha Kinase Enzyme System, 1 each | Fisher Scientific [fishersci.ca]
- 5. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
Application Notes and Protocols: 6-Bromo-triazolo[4,3-a]pyridine in the Synthesis of Novel Anti-inflammatory Agents
Application Notes and Protocols: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a bromine atom at the 6-position of the triazolo[4,3-a]pyridine ring system provides a versatile chemical handle for further molecular elaboration. This functionalization allows for the synthesis of diverse libraries of compounds through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These characteristics make 6-bromo-[1][2]triazolo[4,3-a]pyridine a valuable starting material for the development of novel anti-inflammatory agents.
Synthetic Approach: Derivatization via Suzuki-Miyaura Cross-Coupling
A common and effective method for the derivatization of 6-bromo-[1][2]triazolo[4,3-a]pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazolopyridine core and a variety of aryl or heteroaryl boronic acids or esters. This approach enables the introduction of a wide range of substituents at the 6-position, which can significantly influence the anti-inflammatory potency and selectivity of the resulting compounds.
Experimental Protocols
General Protocol for the Synthesis of 6-Aryl-[1][2][3]triazolo[4,3-a]pyridine Derivatives
This protocol is a representative example based on established Suzuki-Miyaura cross-coupling procedures for similar heterocyclic systems.
Materials:
-
Substituted aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 6-bromo-[1][2]triazolo[4,3-a]pyridine (1.0 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-[1][2]triazolo[4,3-a]pyridine derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay
This is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (synthesized 6-aryl-[1][2]triazolo[4,3-a]pyridine derivatives)
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test compound groups at various doses.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] x 100
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of various triazolo-fused heterocyclic derivatives from the literature, demonstrating the potential of this class of compounds.
| Compound Type | Assay | Dose/Concentration | % Inhibition | Reference |
| Triazolothiadiazole Derivative | Carrageenan-induced paw edema | 50 mg/kg | 60-80% | |
| Triazolothiadiazole Derivative | Carrageenan-induced paw edema | 50 mg/kg | 55-75% | [3] |
| 6-phenoxy-[1][2]triazolo[3,4-a]phthalazine-3-carboxamide | Xylene-induced ear edema | 50 mg/kg (i.p.) | 58.19% | [4] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Carrageenan-induced paw edema | 20 mg/kg | 69.52% | [5] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Carrageenan-induced paw edema | 40 mg/kg | 83.55% | [5] |
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.
Conclusion
6-Bromo-[1][2]triazolo[4,3-a]pyridine is a highly promising starting material for the synthesis of novel anti-inflammatory agents. Its versatile chemical nature allows for the creation of diverse compound libraries, and the inherent pharmacological potential of the triazolopyridine core makes it an attractive scaffold for drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of new derivatives in the quest for more effective and safer anti-inflammatory therapies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 3. Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1,3,4]thiadiazole Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.scirea.org [article.scirea.org]
Application of 6-Bromo-triazolo[4,3-a]pyridine in Cancer Research: A Detailed Guide for Scientists
The versatile scaffold of 6-Bromo-[1][2]triazolo[4,3-a]pyridine serves as a pivotal starting point in the synthesis of a new generation of targeted cancer therapeutics. This heterocyclic compound is a privileged structure in medicinal chemistry, offering a unique template for the development of potent inhibitors against a range of oncogenic proteins. Its derivatives have demonstrated significant anti-cancer activity by modulating key signaling pathways involved in cell proliferation, survival, and epigenetic regulation.
This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in leveraging the potential of 6-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives in cancer research.
Overview of Therapeutic Applications
Derivatives of 6-Bromo-[1][2]triazolo[4,3-a]pyridine have been successfully synthesized and evaluated as inhibitors of several key cancer targets, including:
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): These epigenetic readers are crucial for the transcription of oncogenes like c-Myc. Inhibition of BRD4 has shown significant efficacy in hematological malignancies and solid tumors.
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of EGFR and CDK2 is a promising strategy for overcoming resistance and treating various cancers, including breast cancer.
-
Tankyrase (TNKS): As key components of the WNT/β-catenin signaling pathway, tankyrase inhibitors are being explored for the treatment of colorectal and other WNT-driven cancers.
The following sections provide detailed information on the application of specific derivatives in these contexts.
Application as BRD4 Inhibitors
A series of triazolopyridine derivatives have been developed as potent BRD4 inhibitors. One notable example, compound 12m , has demonstrated superior anti-cancer activity compared to the well-known BET inhibitor (+)-JQ1 in a leukemia cell line.
Quantitative Data
| Compound | Target | Cell Line | Assay Type | IC50 | Reference Compound | Reference IC50 |
| 12m | BRD4 BD1 | MV4-11 (Acute Myeloid Leukemia) | Cell Viability | 0.02 µM | (+)-JQ1 | 0.03 µM |
Table 1: In vitro activity of a representative 6-Bromo-[1][2]triazolo[4,3-a]pyridine derivative as a BRD4 inhibitor.
Signaling Pathway
Experimental Protocols
This protocol is for determining the effect of a 6-Bromo-[1][2]triazolo[4,3-a]pyridine derivative on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours in a humidified incubator (37°C, 5% CO₂).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
This protocol assesses the downstream effects of BRD4 inhibition by measuring the protein levels of its target, c-Myc.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
6-well plates
-
Test compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
This protocol quantifies the induction of apoptosis by the test compound. Apoptosis experiments have demonstrated that compound 12m can increase the apoptosis rate from 43.2% to 83.2% at the same concentration as (+)-JQ1.[2]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Application as Dual EGFR/CDK2 Inhibitors
Derivatives of the triazolo scaffold have been synthesized as potent dual inhibitors of EGFR and CDK2, demonstrating significant cytotoxicity against breast cancer cell lines such as MCF-7.
Quantitative Data
| Compound | Target | Cell Line | Assay Type | IC50 |
| 6a | EGFR | - | Enzyme Inhibition | 19.6 nM |
| CDK2 | - | Enzyme Inhibition | 87.9 nM | |
| - | MCF-7 (Breast Cancer) | Cytotoxicity | 0.39 µM | |
| 4b | EGFR | - | Enzyme Inhibition | 71.7 nM |
| CDK2 | - | Enzyme Inhibition | 113.7 nM | |
| - | MCF-7 (Breast Cancer) | Cytotoxicity | 3.16 µM | |
| 4c | EGFR | - | Enzyme Inhibition | 89.6 nM |
| CDK2 | - | Enzyme Inhibition | 165.4 nM | |
| - | MCF-7 (Breast Cancer) | Cytotoxicity | 2.74 µM |
Table 2: In vitro activity of triazolo derivatives as dual EGFR/CDK2 inhibitors.
Signaling Pathway
Application as Tankyrase Inhibitors
A novel triazolopyridine derivative, TI-12403, has been identified as a potent tankyrase inhibitor, demonstrating efficacy in colorectal cancer cells with APC mutations.[1]
Quantitative Data
| Compound | Cell Line | Assay Type | Effect |
| TI-12403 | COLO320DM, DLD-1 | Colony Formation | Significant inhibition at 10 µM |
| COLO320DM, DLD-1 | Cell Viability (MTT) | Dose-dependent decrease in viability |
Table 3: In vitro activity of a triazolopyridine derivative as a tankyrase inhibitor.
Signaling Pathway
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described in this document.
Logical Relationships
The 6-Bromo-[1][2]triazolo[4,3-a]pyridine scaffold provides a versatile platform for the development of a diverse range of anti-cancer agents through targeted chemical modifications.
References
Application Notes and Protocols for the Derivatization of 6-Bromo-triazolo[4,3-a]pyridine in Drug Discovery
Application Notes and Protocols for the Derivatization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The strategic introduction of a bromine atom at the 6-position provides a versatile chemical handle for further molecular elaboration through modern cross-coupling methodologies. This derivatization capability allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
These application notes provide an overview of the derivatization of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine and its utility in the discovery of novel therapeutic agents, particularly in the areas of oncology and immunology. Detailed protocols for key derivatization reactions and data on the biological activity of resulting compounds are presented to guide researchers in this field.
Key Derivatization Strategies
The bromine atom at the 6-position of the triazolo[4,3-a]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The two most prominent and versatile methods for its derivatization are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents by coupling the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine with a suitable boronic acid or boronate ester. This strategy is instrumental in creating biaryl structures often found in potent enzyme inhibitors.
-
Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond, connecting various primary and secondary amines to the 6-position of the triazolopyridine scaffold. This is a powerful approach for synthesizing compounds with improved pharmacokinetic properties and diverse biological activities.
Applications in Drug Discovery
Derivatives of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine have shown significant promise as modulators of key biological targets implicated in cancer and immune regulation.
Anticancer Activity
A series of novel 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. The introduction of an amino linkage between the 6-aryl group and the[1][2][3]triazolo[4,3-a]pyridine core has been shown to result in a broad antitumor spectrum.[4] One of the most promising compounds from this series, 8l , exhibited potent, broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cell lines, with IC50 values in the low micromolar range.[4] Mechanistic studies revealed that compound 8l induces cell cycle arrest at the G2/M phase and promotes apoptosis in HeLa cells.[4]
Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, such as c-MYC.[5][6][7][8] Consequently, BRD4 has emerged as a promising target for cancer therapy.[9] Triazolopyridine derivatives have been identified as potent inhibitors of BRD4. For instance, compound 12m from a series of triazolopyridine derivatives demonstrated excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, which is superior to the well-known BRD4 inhibitor (+)-JQ1 (IC50 = 0.03 µM).[9]
Modulation of Immune Checkpoints (PD-1/PD-L1 Interaction)
The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[2] Small-molecule inhibitors of the PD-1/PD-L1 interaction are an emerging class of cancer immunotherapeutics. A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed and identified as potent inhibitors of this interaction.[2] Compound A22 from this series exhibited the most potent activity in a homogenous time-resolved fluorescence (HTRF) assay, with an IC50 of 92.3 nM.[2] Furthermore, this compound was shown to enhance interferon-γ (IFN-γ) production in a co-culture model, indicating its potential to restore T-cell activity.[2]
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative 6-substituted-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Table 1: Antiproliferative Activity of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives [4]
| Compound | HeLa IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 8l | 5.98 | 7.65 | 12.58 | 8.43 |
| 5-FU (control) | >50 | 18.32 | >50 | >50 |
Table 2: Inhibitory Activity of Triazolopyridine Derivatives against BRD4 and Cancer Cell Lines [9]
| Compound | BRD4 BD1 Inhibition Rate (%) | MV4-11 IC50 (µM) |
| 12m | Potent | 0.02 |
| (+)-JQ1 (control) | - | 0.03 |
Table 3: Inhibitory Activity of[1][2][3]Triazolo[4,3-a]pyridine Derivatives against the PD-1/PD-L1 Interaction [2]
| Compound | PD-1/PD-L1 HTRF IC50 (nM) |
| A22 | 92.3 |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine with an aryl or heteroaryl boronic acid.
Materials:
-
Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-[1][2][3]triazolo[4,3-a]pyridine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl/heteroaryl-[1][2][3]triazolo[4,3-a]pyridine derivative.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This protocol outlines a general procedure for the palladium-catalyzed amination of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine with a primary or secondary amine.
Materials:
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig derivatization.
Caption: Downstream signaling effects of BRD4 inhibition by triazolopyridine derivatives.
Caption: Mechanism of action of triazolopyridine-based PD-1/PD-L1 inhibitors.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression regulation and function of PD-1 and PD-L1 in T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromo-triazolo[4,3-a]pyridine in Material Science
Application Notes and Protocols for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Bromo-[1][2]triazolo[4,3-a]pyridine and its derivatives in the field of material science, with a primary focus on their application in Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the triazolopyridine core make it a promising scaffold for the development of advanced functional materials.
Introduction to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine in Material Science
6-Bromo-[1][2]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The presence of the electron-deficient triazolopyridine core, combined with the reactive bromine atom, makes this molecule a versatile building block for the synthesis of novel organic electronic materials. The bromine atom serves as a convenient handle for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the material's photophysical and electronic properties.
Derivatives of triazolopyridine have been investigated for their potential as host materials, emissive materials, and charge-transporting materials in OLEDs. Their rigid, planar structure can facilitate intermolecular π-π stacking, which is beneficial for charge transport, while the triazole moiety contributes to a high triplet energy, a crucial property for host materials in phosphorescent OLEDs (PhOLEDs).
Key Applications in Material Science: Organic Light-Emitting Diodes (OLEDs)
The primary application of 6-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives in material science is in the fabrication of OLEDs. These materials can be tailored to perform various functions within the OLED architecture:
-
Host Materials: Triazolopyridine derivatives often possess high triplet energies, making them excellent candidates as host materials for phosphorescent emitters. A high triplet energy level of the host ensures efficient energy transfer to the phosphorescent guest, leading to high device efficiency.
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the triazole and pyridine rings facilitates electron injection and transport, making these materials suitable for use as ETMs.
-
Emissive Materials: By introducing suitable chromophoric groups, triazolopyridine derivatives can be designed to function as efficient light emitters, particularly in the blue region of the spectrum, which remains a challenge in OLED technology.
Quantitative Data Presentation
The performance of OLEDs is characterized by several key metrics. The following tables summarize the performance of various OLEDs incorporating triazolopyridine and other pyridine-based derivatives, showcasing their potential in different roles within the device.
Table 1: Performance of OLEDs with Triazolopyridine Derivatives as Host Materials
| Host Material Derivative | Emitter | Maximum External Quantum Efficiency (EQE) (%) | Device Type |
| TP26Cz2 | Phosphorescent | 25.6 | PhOLED |
| TP27Cz1 | Thermally Activated Delayed Fluorescence (TADF) | 15.5 | TADF-OLED |
Table 2: Performance of OLEDs with Pyridine Derivatives as Electron-Transporting Materials (ETMs)
| ETM Derivative | Emitter | Maximum EQE (%) | Triplet Energy (eV) | Device Type |
| 2,6-pyridine based cross-linkable | Blue Phosphor | >14.0 | 2.82 | Spin-coated |
| 2,6-pyridine based cross-linkable | Blue Phosphor | 12.1 | 2.82 | Inkjet-printed |
Table 3: Performance of OLEDs with Pyridine Derivatives as Hole-Transporting Materials (HTMs)
| HTM Derivative | Emitter | Maximum Luminance (cd/m²) | Maximum EQE (%) | Maximum Current Efficiency (cd/A) |
| Pyrene-Pyridine (Py-Br) | Yellow Emitter | 17,300 | 9.0 | 27.6 |
| Pyrene-Pyridine (Py-MeO) | Yellow Emitter | - | - | 25.7 |
| Pyrene-Pyridine (Py-03) | Yellow Emitter | - | - | 26.6 |
| Pyrene-Pyridine (Py-Me) | Yellow Emitter | - | - | 25.2 |
Experimental Protocols
General Synthesis of Functionalized Triazolopyridine Derivatives
The following is a generalized protocol for the functionalization of 6-Bromo-[1][2]triazolo[4,3-a]pyridine via a Suzuki cross-coupling reaction. This method allows for the introduction of a wide range of aryl or heteroaryl substituents at the 6-position, enabling the tuning of the material's properties.
Materials:
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine 6-Bromo-[1][2]triazolo[4,3-a]pyridine (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired functionalized triazolopyridine derivative.
Representative Protocol for OLED Device Fabrication (Vapor Deposition)
This protocol describes a general procedure for the fabrication of a multi-layer OLED device using thermal vapor deposition. The specific layer thicknesses and materials will vary depending on the desired device architecture and the specific triazolopyridine derivative being used.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML): Host material (e.g., a triazolopyridine derivative) and guest emitter (e.g., a phosphorescent dopant)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML: Co-evaporate the host material (e.g., triazolopyridine derivative) and the guest emitter at a specific doping concentration (e.g., 90:10 wt%, 20 nm).
-
ETL (e.g., TPBi, 30 nm)
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the completed device in a glovebox under an inert atmosphere using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Visualization of Key Relationships
Structure-Property Relationship in Triazolopyridine-Based OLED Materials
The following diagram illustrates the logical relationship between the molecular structure of triazolopyridine derivatives and their performance in OLEDs. Modifications to the core structure and the introduction of different substituents significantly impact the material's electronic properties, which in turn dictate the efficiency, color, and stability of the final device.
Caption: Structure-Property-Performance relationships for triazolopyridine derivatives in OLEDs.
Experimental Workflow for OLED Fabrication and Characterization
This diagram outlines the typical workflow for the fabrication and testing of OLED devices incorporating novel materials like 6-Bromo-[1][2]triazolo[4,3-a]pyridine derivatives.
Caption: General workflow for OLED fabrication and characterization.
Conclusion
6-Bromo-[1][2]triazolo[4,3-a]pyridine serves as a valuable and versatile platform for the development of advanced materials for organic electronics. Its derivatives have demonstrated significant potential for application in high-performance OLEDs, acting as host, electron-transporting, or emissive materials. The ability to systematically modify its structure allows for the precise tuning of its properties to meet the demanding requirements of next-generation displays and lighting technologies. Further research into novel derivatives and device architectures will undoubtedly unlock the full potential of this promising class of materials.
Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Sonogashira coupling of 6-Bromo-triazolo[4,3-a]pyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[1][2] The resulting 6-alkynyl-triazolo[4,3-a]pyridine derivatives are valuable scaffolds in drug discovery.
Reaction Principle
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The catalytic cycle is understood to involve two interconnected cycles for palladium and copper.[4] The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4] The copper cycle involves the formation of the copper acetylide intermediate, which is crucial for the transmetalation step.[4] Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]
Experimental Workflow
The general workflow for the Sonogashira coupling of 6-Bromo-triazolo[4,3-a]pyridine is depicted below.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Sonogashira coupling of various aryl bromides, which can be adapted for 6-Bromo-triazolo[4,3-a]pyridine.
| Parameter | Condition A (Copper-Catalyzed) | Condition B (Copper-Free) | Condition C (Alternative Copper-Catalyzed) |
| Aryl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Alkyne | 1.1-1.5 equiv | 1.2 equiv | 1.2 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) | None | CuI (1.0 equiv) |
| Base | Triethylamine (2-3 equiv) | Triethylamine (2.0 equiv) | Diisopropylamine (7.0 equiv) |
| Solvent | THF or DMF | DMF | THF |
| Temperature | Room Temperature to 80 °C | 100 °C | Room Temperature |
| Reaction Time | 3-16 hours | 8-10 hours | 3 hours |
Note: These are general conditions and may require optimization for the specific substrate.
Detailed Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of 6-Bromo-triazolo[4,3-a]pyridine with a terminal alkyne.
Materials:
-
6-Bromo-triazolo[4,3-a]pyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[1]
-
Copper(I) iodide (CuI)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[6]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-triazolo[4,3-a]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).[6]
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.[6]
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).[6]
-
Degas the reaction mixture by bubbling with argon for 5-10 minutes.
-
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[4][6]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-triazolo[4,3-a]pyridine.[4]
-
Signaling Pathway Diagram (Hypothetical Application)
The synthesized 6-alkynyl-triazolo[4,3-a]pyridine derivatives can be evaluated for their potential as kinase inhibitors in cancer drug development. The following diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This protocol and the accompanying information are intended for use by qualified professionals and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromo-triazolo[4,3-a]pyridine Derivatives
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The 6-bromo substituted analogues, in particular, are valuable intermediates in drug discovery, serving as a versatile handle for further functionalization through cross-coupling reactions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of many chemical transformations, offering advantages such as significantly reduced reaction times, increased yields, and enhanced purity of products.[4][5] These application notes provide detailed protocols for the microwave-assisted synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives, which are precursors for molecules targeting critical signaling pathways in oncology and immunology, such as Fibroblast Growth Factor Receptor (FGFR) signaling and the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint.[1][6][7]
Experimental Protocols
The synthesis of 6-bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives can be efficiently achieved through a two-step microwave-assisted procedure starting from 5-bromo-2-chloropyridine. The first step involves the formation of 5-bromo-2-hydrazinopyridine, followed by cyclization with a suitable reagent to form the triazole ring.
Protocol 1: Synthesis of 5-Bromo-2-hydrazinopyridine (Intermediate 1)
This protocol is adapted from a similar procedure for the synthesis of 3-chloro-2-hydrazinylpyridine.[8]
-
Reagents and Materials:
-
5-Bromo-2-chloropyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Microwave reactor vials (10-20 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 10 mL microwave reaction vial, dissolve 5-bromo-2-chloropyridine (1.0 g, 5.2 mmol) in ethanol (5 mL).
-
Add hydrazine hydrate (1.0 mL, ~20.6 mmol, 4 equivalents) dropwise to the solution while stirring.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
The product will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-2-hydrazinopyridine as a solid.
-
Protocol 2: Microwave-Assisted Cyclization to form 3-Substituted-6-bromo-[1][2][3]triazolo[4,3-a]pyridines
This protocol describes a general method for the cyclization of 5-bromo-2-hydrazinopyridine with various reagents to introduce substituents at the 3-position.
-
Method A: Cyclization with Orthoesters
-
Reagents and Materials:
-
5-Bromo-2-hydrazinopyridine (Intermediate 1)
-
Triethyl orthoformate (for unsubstituted at C3) or other orthoesters (e.g., triethyl orthoacetate for 3-methyl)
-
p-Toluenesulfonic acid (catalyst)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 10 mL microwave reaction vial, add 5-bromo-2-hydrazinopyridine (200 mg, 1.06 mmol), the corresponding orthoester (3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
-
-
Method B: Cyclization with Carboxylic Acids
-
Reagents and Materials:
-
5-Bromo-2-hydrazinopyridine (Intermediate 1)
-
Carboxylic acid (e.g., formic acid, acetic acid)
-
Phosphorus oxychloride (POCl₃) as a dehydrating agent (use with caution in a fume hood)
-
Microwave reactor vials (10 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 10 mL microwave reaction vial, suspend 5-bromo-2-hydrazinopyridine (200 mg, 1.06 mmol) in the desired carboxylic acid (5 mL).
-
Carefully add phosphorus oxychloride (0.5 mL) dropwise to the suspension at 0°C.
-
Seal the vial and irradiate in the microwave reactor at 100°C for 10-20 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for microwave-assisted synthesis of related triazolopyridine derivatives, which can be used as a reference for optimizing the synthesis of 6-bromo analogues.
Table 1: Microwave-Assisted Synthesis of[1][2][3]triazolo[4,3-a]pyridine Derivatives
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-chloro-2-hydrazinylpyridine | Diethyloxalate | None | 140 | 15 | - | [1] |
| 3-chloro-2-hydrazinylpyridine derivative | Hydrazine hydrate | None | 100 | 10 | - | [1] |
| 3-chloro-2-hydrazinylpyridine derivative | Isocyanate | CH₃CN | 90 | 1 | 84 | [1] |
| Enaminonitriles | Benzohydrazides | Toluene | 140 | 180 | 89 | [9] |
| Hydrazines | Formamide | None | 160 | 10 | 74 | [5] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Method | Time | Yield (%) | Reference |
| 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative | Conventional | 72 h (for intermediate) + reflux | Lower | [1] |
| 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative | Microwave | 15 min | Higher | [1] |
| Substituted 1,2,4-Triazoles | Conventional | > 4 hours | Lower | [10] |
| Substituted 1,2,4-Triazoles | Microwave | 1 minute | 85 | [10] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-substituted-6-bromo-[1][2][3]triazolo[4,3-a]pyridines.
Caption: General workflow for the microwave-assisted synthesis.
Signaling Pathways
Derivatives of the 6-bromo-[1][2][3]triazolo[4,3-a]pyridine scaffold are key intermediates for synthesizing inhibitors of important biological pathways implicated in cancer and autoimmune diseases.
1. FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers.[1] Pyrazolopyridine derivatives, which can be synthesized from 6-bromo-[1][2][3]triazolo[4,3-a]pyridines, have been developed as potent FGFR inhibitors.[1]
Caption: Inhibition of the FGFR signaling pathway.
2. PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the immune response against cancer. Small molecule inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold can block this interaction, restoring T-cell activity.[6][7]
Caption: Blockade of the PD-1/PD-L1 interaction.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Microwave-assisted synthesis of novel 8-chloro-[1,2,4]triazolo[4,3-$a$" by LINJIONG ZHANG, MINGYAN YANG et al. [journals.tubitak.gov.tr]
- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-triazolo[4,3-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction for 6-Bromo-triazolo[4,3-a]pyridine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Troubleshooting Guide
Q1: I am observing low to no conversion of my 6-Bromo-triazolo[4,3-a]pyridine starting material. What are the likely causes and how can I improve the yield?
Low or no product formation is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine-like nitrogen atom in the triazolo[4,3-a]pyridine ring system can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.[1] Consider using pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[2]
-
-
Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-rich triazolopyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.
-
Solution: Increasing the reaction temperature can help overcome the activation barrier. Additionally, screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this crucial step.[1]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
-
Solution: A screening of bases should be performed. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The solvent system often requires a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
-
Q2: My reaction is producing significant byproducts. How can I identify and minimize them?
Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield of the target molecule.
Common Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the hydrolysis of the boronic acid or ester, replacing the boron functional group with a hydrogen atom. This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.
-
Solution: Use freshly acquired or purified boronic acids. Consider using more stable boronic esters, such as pinacol esters.[1] Running the reaction under anhydrous conditions, if possible, can also minimize this side reaction.
-
-
Dehalogenation: The bromo group on the 6-Bromo-triazolo[4,3-a]pyridine is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.
-
Solution: Screening different bases and solvents can help mitigate this issue. For instance, using a non-nucleophilic base and ensuring anhydrous conditions can be beneficial.[3]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the 6-Bromo-triazolo[4,3-a]pyridine.
-
Solution: Oxygen can promote the homocoupling of boronic acids. Therefore, it is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent prior to use.[1]
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 6-Bromo-triazolo[4,3-a]pyridine?
For N-heterocyclic substrates like 6-Bromo-triazolo[4,3-a]pyridine, a catalyst system that is robust against coordination with the nitrogen lone pair is recommended. A good starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1] Pre-formed catalysts like XPhos Pd G2 or SPhos Pd G2 can also be excellent choices, offering high reactivity and stability.
Q4: What is the optimal base and solvent system for this reaction?
The choice of base and solvent is highly substrate-dependent and often requires empirical optimization. However, for many Suzuki couplings of heteroaryl bromides, a combination of a moderately strong inorganic base and a polar aprotic solvent is effective.
| Base | Common Solvents | Notes |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base that is often effective for challenging couplings. |
| K₂CO₃ (Potassium Carbonate) | 1,4-Dioxane/H₂O, DMF/H₂O | A commonly used, milder base that is effective in many cases. |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, Toluene | A stronger and more soluble base that can be advantageous for less reactive substrates. Often used under anhydrous conditions. |
| Na₂CO₃ (Sodium Carbonate) | Ethanol/H₂O, Toluene/H₂O | A cost-effective and commonly used base. |
Q5: At what temperature and for how long should I run the reaction?
Reaction temperatures for Suzuki couplings typically range from 80 °C to 110 °C.[1] A good starting point is 90-100 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[1] If the reaction is sluggish, a higher temperature may be beneficial, but be mindful of potential side reactions like protodeboronation at elevated temperatures.
Q6: How critical is degassing the reaction mixture?
Degassing is a critical step to remove dissolved oxygen, which can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids.[1] It is highly recommended to thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles).
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-triazolo[4,3-a]pyridine
This protocol provides a robust starting point for the optimization of the Suzuki coupling reaction.
Reagents and Materials:
-
6-Bromo-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromo-triazolo[4,3-a]pyridine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-triazolo[4,3-a]pyridine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
Troubleshooting low yields in Buchwald-Hartwig amination of triazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Buchwald-Hartwig amination of triazolopyridines, particularly in cases of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloro-triazolopyridine is giving very low to no yield. What are the most common initial steps for troubleshooting?
A1: Low yields with chloro-triazolopyridines are a common issue due to the lower reactivity of aryl chlorides compared to bromides and iodides. Here are the primary troubleshooting steps:
-
Catalyst and Ligand Choice: This is the most critical factor. For challenging substrates like heteroaryl chlorides, standard catalysts may not be effective. It is often preferable to use pre-catalysts for cleaner formation of the active catalytic species.[1] Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides.[2] Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but its insolubility can be problematic. Ensure it is a fine powder and consider vigorous stirring. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.
-
Reaction Temperature: Typical temperatures range from 80-100°C. If you suspect thermal decomposition of your substrate or product, a lower temperature with a more active catalyst system should be explored. Conversely, for unreactive substrates, higher temperatures may be necessary.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous.
Q2: I am observing significant hydrodehalogenation of my halo-triazolopyridine starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. To minimize this:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce this side reaction.
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.
-
Ligand Choice: Some ligands are more prone to promoting this side reaction. Screening different ligands is a good strategy.
-
Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways.
Q3: Can the nitrogen atoms in the triazolopyridine ring inhibit the palladium catalyst?
A3: Yes, the nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a known challenge with many N-heterocyclic substrates. Strategies to mitigate this include:
-
Use of Bulky Ligands: Sterically hindered ligands can help prevent the binding of the heteroaryl substrate to the palladium center.
-
Pre-formed Catalysts: Using a pre-formed catalyst can sometimes be more effective as the active species is generated before the introduction of the potentially inhibiting substrate.
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands have shown to be effective for the amination of coordinating heterocycles.
Q4: What is the best choice of solvent for the Buchwald-Hartwig amination of triazolopyridines?
A4: The ideal solvent should dissolve the reactants and the base to a reasonable extent. Common choices include:
-
Aprotic, non-polar solvents: Toluene and xylene are frequently used.
-
Ethereal solvents: 1,4-Dioxane and THF are also common. However, be aware that 1,4-dioxane is considered a high-impact solvent from an environmental perspective.
-
Polar aprotic solvents: While less common, solvents like DMF have been used, but care must be taken as they can sometimes interfere with the catalyst.
-
Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot low yields in the Buchwald-Hartwig amination of triazolopyridines.
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination of triazolopyridines.
Data Presentation: Reaction Parameters for Amination of Halo-N-Heterocycles
The following tables provide starting points for reaction conditions based on successful Buchwald-Hartwig aminations of related N-heterocyclic compounds. These should be considered as a basis for optimization for your specific triazolopyridine substrate.
Table 1: Amination of Halo-pyridines with Primary Amines
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 3-Chloropyridine | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 78 |
| 2-Chloro-5-iodopyridine | Benzylamine | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 88 |
Table 2: Amination of Halo-pyridines with Secondary Amines
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 3-Bromopyridine | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 16 | 92 |
| 4-Chloropyridine | Di-n-butylamine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.4) | Dioxane | 110 | 24 | 65 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Halo-triazolopyridine
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Halo-triazolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-triazolopyridine, the palladium pre-catalyst, and the base.
-
Seal the Schlenk tube with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine via syringe. If the amine is a solid, it can be added with the other solid reagents.
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated triazolopyridine.
-
References
Common side reactions in the synthesis of 6-Bromo-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions to help optimize your experimental outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Hydrazone Formation: The initial condensation reaction between 2-hydrazinyl-5-bromopyridine and the aldehyde or orthoformate may be inefficient. | - Ensure the purity of starting materials. - Optimize the reaction solvent and temperature. Anhydrous conditions are often crucial. - Adjust the stoichiometry of the reactants. A slight excess of the more volatile reactant may be beneficial. |
| Inefficient Oxidative Cyclization: The subsequent cyclization step to form the triazole ring may not be proceeding to completion. | - Verify the quality and reactivity of the oxidizing agent (e.g., N-Chlorosuccinimide). - Control the reaction temperature carefully; oxidative cyclizations can be exothermic.[1] - Optimize the solvent; polar aprotic solvents like DMF are commonly used. | |
| Side Reactions Consuming Starting Materials or Intermediates: Competing reactions may be reducing the availability of key precursors. | - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify potential byproducts. - Adjusting the order of reagent addition or reaction concentration might suppress side reactions. | |
| Presence of Impurities in the Final Product | Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-hydrazinyl-5-bromopyridine or the aldehyde/orthoformate derivative in the final product. | - Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of starting materials. - Optimize purification methods such as column chromatography with an appropriate solvent gradient or recrystallization from a suitable solvent system. |
| Formation of Hydrazone Hydrolysis Products: The hydrazone intermediate is susceptible to hydrolysis, especially in the presence of acid or base, which can regenerate the starting materials. | - Maintain anhydrous conditions throughout the synthesis. - During workup, minimize contact with strongly acidic or basic aqueous solutions if the hydrazone is still present. | |
| Formation of Isomeric Byproducts: A potential side reaction is the Dimroth rearrangement, which can lead to the formation of a[1][2][3]triazolo[1,5-a]pyridine isomer. | - This rearrangement can sometimes be influenced by reaction conditions such as temperature and pH. Careful optimization of the cyclization step may minimize its occurrence. - Isomeric impurities can be difficult to separate. High-performance column chromatography or preparative HPLC may be required. | |
| Over-oxidation or Chlorination of the Product: The use of strong oxidizing agents like NCS can potentially lead to the formation of chlorinated byproducts or other oxidation products. | - Use the stoichiometric amount of the oxidizing agent and add it portion-wise to control the reaction. - Running the reaction at a lower temperature can increase selectivity. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and certain byproducts may have very similar polarities, making separation by standard column chromatography challenging. | - Employ a long chromatography column with a shallow solvent gradient to improve separation. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective. - Recrystallization from various solvent systems should be explored to find one that selectively crystallizes the desired product. |
| Product Tailing on Silica Gel Column: The basic nitrogen atoms in the triazolopyridine ring system can interact with the acidic silica gel, leading to poor separation and tailing of the product peak. | - Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the eluent to suppress the interaction with silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine?
A1: The most prevalent method involves a two-step sequence:
-
Hydrazone Formation: Condensation of 2-hydrazinyl-5-bromopyridine with a suitable one-carbon synthon, such as an aldehyde or an orthoformate.
-
Oxidative Cyclization: The resulting hydrazone intermediate is then cyclized in the presence of an oxidizing agent, like N-Chlorosuccinimide (NCS), to form the fused triazole ring system.
Q2: What are the critical parameters to control during the oxidative cyclization step?
A2: Temperature and stoichiometry are crucial. The addition of the oxidizing agent should be controlled to manage any exothermic reaction. Using the correct molar equivalents of the oxidant is vital to prevent incomplete reaction or the formation of over-oxidized byproducts.[1]
Q3: My NMR spectrum of the crude product shows more than one major product. What could be the issue?
A3: The presence of multiple major products could indicate incomplete reaction, the formation of a stable side product, or an isomeric byproduct. A common possibility in related systems is the formation of a Dimroth rearrangement product, which would be an isomer of your target compound. Careful analysis of the spectral data and comparison with literature values for similar compounds can help in identifying the structures.
Q4: How can I effectively remove unreacted 2-hydrazinyl-5-bromopyridine from my final product?
A4: 2-hydrazinyl-5-bromopyridine is generally more polar than the final product. It can often be removed by column chromatography on silica gel using a gradient elution. Start with a less polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product, leaving the more polar starting material on the column. An acidic wash during the workup could also potentially remove the basic hydrazine derivative into the aqueous layer, but care must be taken as this could also affect the product.
Experimental Protocols and Data
Representative Experimental Protocol: Synthesis of a Substituted 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This protocol is based on the synthesis of a 3-substituted analog and should be optimized for the parent compound.
-
Step 1: Hydrazone Formation
-
To a solution of 2-hydrazinyl-5-bromopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or DMF), add the desired aldehyde (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
The resulting hydrazone may precipitate from the solution and can be collected by filtration, or the solvent can be removed under reduced pressure.
-
-
Step 2: Oxidative Cyclization
-
Dissolve the crude hydrazone in an anhydrous polar aprotic solvent such as DMF.
-
Cool the solution in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
-
Technical Support Center: Purification of 6-Bromo-triazolo[4,3-a]pyridine Derivatives
Welcome to the Technical Support Center for the purification of 6-Bromo-triazolo[4,3-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 6-Bromo-triazolo[4,3-a]pyridine derivatives, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation | - Solution is not supersaturated.- Inappropriate solvent choice (compound is too soluble).- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Product "Oils Out" | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Attempt to purify by column chromatography first to remove the bulk of impurities. |
| Low Yield | - Too much solvent was used for recrystallization.- The compound has significant solubility in the cold solvent.- Premature filtration of the crystals. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution for a longer period or at a lower temperature.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter before cooling.- Perform a second recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate eluent system.- Column overloading.- Formation of regioisomers with similar polarity. | - Optimize the eluent system using Thin Layer Chromatography (TLC) with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Reduce the amount of crude material loaded onto the column.- For regioisomers, consider a longer column or a different stationary phase (e.g., alumina). |
| Streaking or Tailing of Spots on TLC/Column | - The compound is interacting strongly with the acidic silica gel due to its basic nitrogen atoms.- The sample is too concentrated. | - Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.- Use a less acidic stationary phase like neutral alumina.- Ensure the sample is fully dissolved and not overloaded. |
| Product Does Not Elute from the Column | - The eluent is not polar enough.- The compound is irreversibly binding to the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).- If degradation is suspected on silica, switch to a different stationary phase like alumina or consider reversed-phase chromatography. |
| Cracks in the Silica Gel Bed | - Improper column packing.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of 6-Bromo-triazolo[4,3-a]pyridine derivatives?
A1: Common impurities can include unreacted starting materials, such as 5-bromo-2-hydrazinopyridine, and side-products from the cyclization step. Depending on the synthetic route, the formation of regioisomers (e.g.,[1][2][3]triazolo[1,5-a]pyridine derivatives) can also be a significant challenge.
Q2: How can I effectively monitor the purification process?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the separation of your product from impurities. Visualization can be achieved using UV light (254 nm), which will show UV-active compounds as dark spots on a fluorescent background. Specific staining reagents can also be used for better visualization of N-heterocyclic compounds.
Q3: My 6-Bromo-triazolo[4,3-a]pyridine derivative is a solid. Which solvents are typically good for recrystallization?
A3: Ethanol is a commonly used solvent for the recrystallization of related heterocyclic compounds. Other potential solvent systems include ethyl acetate/hexane and dichloromethane/hexane mixtures. The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Q4: I am having trouble separating my desired 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine from its regioisomer. What should I do?
A4: Separation of regioisomers can be challenging due to their similar physical properties. Meticulous column chromatography is often the best approach. Using a longer column, a shallower solvent gradient, or switching to a different stationary phase (e.g., from silica gel to alumina) can improve resolution. In some cases, preparative HPLC may be necessary.
Q5: Are there any special handling precautions for 6-Bromo-triazolo[4,3-a]pyridine derivatives?
A5: As with any chemical, it is important to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) of the particular compound.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., gradients of ethyl acetate in hexane or methanol in dichloromethane) to find the optimal solvent system that provides good separation between the desired product and impurities. A system that gives an Rf value of 0.2-0.4 for the product is often ideal for column chromatography.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Equilibrate the column by running the initial eluent through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is also not suitable.
-
Test various solvents and solvent pairs (e.g., ethanol, ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
-
Crystallization:
-
Allow the filtered solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of 6-Bromo-triazolo[4,3-a]pyridine derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Nitrogen-Containing Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst poisoning during cross-coupling reactions of nitrogen-containing heterocycles.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction with a pyridine-containing substrate is giving low to no yield. What is the likely cause and how can I fix it?
A1: The most probable cause is catalyst poisoning by the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1][2] This is a well-documented issue, often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[2]
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, hindering coordination with the pyridine nitrogen.[3][4] Examples of effective ligands include XPhos, SPhos, and RuPhos.[3]
-
Use of Precatalysts: Employ well-defined palladium precatalysts. These can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3]
-
Slow Addition: Adding the nitrogen-containing heterocycle slowly to the reaction mixture can maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[5]
Q2: I'm observing significant protodeboronation of my heteroaryl boronic acid in a Suzuki coupling. What are the best practices to avoid this?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[3] To minimize this:
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can reduce this side reaction.[3]
-
Choice of Base: Use a weaker base or a fluoride-based base like KF, which can be effective while minimizing protodeboronation.
-
Reaction Temperature and Time: Operate at the lowest effective temperature and for the shortest possible duration to favor the desired cross-coupling.[3]
Q3: My Buchwald-Hartwig amination with an imidazole or pyrazole substrate is failing. What are the key parameters to check?
A3: Besides catalyst poisoning, which is also a significant factor with these heterocycles, consider the following:
-
Base Selection: The choice of base is critical. For Buchwald-Hartwig aminations of nitrogen heterocycles, strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often necessary.[5]
-
Solvent and Temperature: Ensure your solvent (e.g., toluene, dioxane, THF) is rigorously degassed to remove oxygen, which can deactivate the Pd(0) catalyst. Increasing the reaction temperature might be necessary for challenging couplings, but be mindful that higher temperatures can also accelerate catalyst decomposition.[5]
-
N-Protection: The N-H group of imidazoles and pyrazoles can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group like Boc (tert-butoxycarbonyl) can prevent side reactions and improve yields.[3]
Q4: I am attempting a Heck reaction with a chloropyridine, and I'm seeing no conversion. What should I try?
A4: Aryl chlorides are generally less reactive than bromides or iodides in Heck reactions.[6] For an unreactive substrate like a chloropyridine, you may need to employ more forcing conditions and specialized catalysts.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of aryl chlorides.[7]
-
Higher Temperatures: You may need to increase the reaction temperature significantly, potentially up to 140°C.[8]
-
Choice of Base: A strong, non-volatile base may be required at higher temperatures.
-
Halogen Exchange: If possible, consider a Finkelstein reaction to convert the chloride to a more reactive bromide or iodide.[8]
Issue 2: Catalyst Deactivation and Side Reactions
Q5: What are the primary mechanisms of catalyst deactivation in cross-coupling reactions with nitrogen-containing heterocycles?
A5: The main deactivation pathways include:
-
Catalyst Poisoning: The nitrogen atom of the heterocycle acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination.[2]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[2]
-
Catalyst Decomposition: Under the reaction conditions, the active Pd(0) catalyst can decompose, for instance, through P-C bond cleavage in the phosphine ligands at high temperatures.
Q6: How can I suppress the formation of homocoupling byproducts?
A6: Homocoupling can arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[3] To reduce this side reaction:
-
Degas Thoroughly: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas (Ar or N₂).[3]
-
Maintain an Inert Atmosphere: Keep a positive pressure of inert gas throughout the reaction.[3]
-
Optimize Reaction Conditions: Screen different palladium sources, ligands, and reaction temperatures and times to find conditions that favor the cross-coupling pathway.[3]
Quantitative Data Summary
The choice of ligand is crucial for overcoming catalyst poisoning and achieving high yields. The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of bromopyridine derivatives with phenylboronic acid.
| Entry | Heterocycle | Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromonicotinonitrile | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | [4] |
| 2 | 6-Bromonicotinonitrile | XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| 3 | 6-Bromonicotinonitrile | SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | [4] |
| 4 | 6-Bromonicotinonitrile | RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 88 | [4] |
| 5 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [9] |
Note: Yields are representative and can vary based on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with a Bulky Phosphine Ligand
This protocol is a general starting point for the coupling of challenging bromopyridine substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 2-bromopyridine (1.0 equiv) followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole
This protocol is adapted for the amination of pyrazole derivatives.[10]
Materials:
-
4-Bromo-1-tritylpyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
KOt-Bu (2.0 equiv)
-
Anhydrous and degassed xylene
Procedure:
-
Reaction Setup: To a microwave vial, add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOt-Bu (2.0 equiv).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the amine (1.2 equiv) and anhydrous, degassed xylene.
-
Reaction: Heat the reaction mixture in a microwave reactor at 160 °C for 10-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by nitrogen-containing heterocycles.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Decision-making diagram for selecting mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Improving regioselectivity in the synthesis of substituted triazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of substituted triazolopyridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted triazolopyridines, focusing on improving regioselectivity.
Issue 1: Poor Regioselectivity with a Mixture of Isomers Obtained
-
Question: My reaction is producing a mixture of[1][2]triazolo[1,5-a]pyridine and[1][2]triazolo[4,3-a]pyridine isomers. How can I favor the formation of one over the other?
-
Answer: The formation of regioisomers is a common challenge influenced by reaction conditions and substrate electronics. Here are several strategies to improve regioselectivity:
-
Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly impact the isomeric ratio. It is recommended to screen different solvents and temperatures to find the optimal conditions for your specific substrate. For instance, in some reactions, lower temperatures may favor the thermodynamically more stable isomer.
-
Catalyst Selection: The choice of catalyst is crucial. For cyclization reactions, Lewis acids or transition metal catalysts can direct the reaction towards a specific isomer. It is advisable to perform small-scale screening of different catalysts to identify the most effective one for your desired transformation.
-
Substituent Effects: The electronic nature of the substituents on both the pyridine and triazole precursors can influence the regiochemical outcome. Electron-donating or withdrawing groups can alter the nucleophilicity of the reacting nitrogen atoms, thus favoring one cyclization pathway over another.
-
Issue 2: Low Yield of the Desired Regioisomer
-
Question: I have identified the major regioisomer, but the overall yield is low. How can I improve the yield?
-
Answer: Low yields can result from incomplete reactions, side product formation, or product degradation. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. Adjusting the temperature might also improve the reaction rate and minimize decomposition.
-
Purity of Starting Materials: Ensure that all reactants and solvents are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.
-
Issue 3: Difficulty in Separating Regioisomers
-
Question: The synthesized regioisomers are difficult to separate by column chromatography. What other purification techniques can I try?
-
Answer: When isomers have very similar polarities, chromatographic separation can be challenging. Here are some alternative approaches:
-
Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different physical properties, allowing for easier separation. The desired isomer can then be regenerated from the purified derivative.
-
Preparative HPLC: For small-scale separations where high purity is required, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to achieve regioselective synthesis of substituted triazolopyridines?
A1: Several synthetic strategies can be employed to control regioselectivity. The choice of method often depends on the desired isomer and the available starting materials. Key approaches include:
-
Cyclization of Substituted Pyridines: This is a common method where a substituted pyridine derivative, such as an aminopyridine or a hydrazinopyridine, is reacted with a reagent that provides the remaining atoms for the triazole ring. The regioselectivity is often dictated by the position of the substituents on the pyridine ring and the nature of the cyclizing agent.
-
From Acyclic Precursors: It is also possible to construct the triazolopyridine ring system from acyclic starting materials. This approach can offer good control over regioselectivity by carefully designing the precursors.
-
Modification of Pre-formed Triazolopyridine Scaffolds: In some instances, a parent triazolopyridine can be synthesized and then functionalized at specific positions. This can be a regioselective process depending on the directing effects of the existing substituents.
Q2: How do steric and electronic effects of substituents influence regioselectivity?
A2: Both steric and electronic effects play a significant role in determining the regiochemical outcome of the reaction:
-
Steric Hindrance: Bulky substituents on the starting materials can hinder the approach of reagents to a particular reaction site, thereby favoring reaction at a less sterically crowded position. This can be a powerful tool for directing the cyclization to form a specific isomer.
-
Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine or triazole precursors can alter the electron density at different nitrogen atoms. This change in nucleophilicity can direct the intramolecular cyclization to occur preferentially at one nitrogen over another, leading to the formation of a single regioisomer.
Q3: Are there any specific catalysts that are known to promote the synthesis of a particular triazolopyridine isomer?
A3: Yes, the choice of catalyst can be critical. For example, in certain cyclization reactions, specific Lewis acids have been shown to favor the formation of one regioisomer over another by coordinating to a particular nitrogen atom and enhancing its nucleophilicity or by stabilizing a specific transition state. Similarly, transition metal catalysts, such as those based on copper or palladium, have been successfully used to promote regioselective C-N bond formation in the synthesis of triazolopyridines. The optimal catalyst will depend on the specific reaction and substrates being used, and screening of different catalysts is often necessary.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of substituted triazolopyridines under various conditions.
Table 1: Effect of Catalyst on the Regioselectivity of a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Isomeric Ratio (A:B) | Combined Yield (%) |
| 1 | None | Toluene | 110 | 1:1 | 45 |
| 2 | Sc(OTf)₃ (10) | Toluene | 110 | 5:1 | 78 |
| 3 | Yb(OTf)₃ (10) | Toluene | 110 | 4:1 | 72 |
| 4 | Cu(OTf)₂ (10) | Toluene | 110 | 1:3 | 65 |
Isomer A is the desired[1][2]triazolo[1,5-a]pyridine and Isomer B is the[1][2]triazolo[4,3-a]pyridine.
Table 2: Influence of Solvent on the Regioselectivity of a Condensation-Cyclization Reaction
| Entry | Solvent | Temperature (°C) | Isomeric Ratio (C:D) | Combined Yield (%) |
| 1 | Dioxane | 100 | 2:1 | 60 |
| 2 | DMF | 100 | 1:1.5 | 55 |
| 3 | Acetic Acid | 100 | >10:1 | 85 |
| 4 | Ethanol | 80 | 3:1 | 70 |
Isomer C is the desired N-1 substituted triazolopyridine and Isomer D is the N-2 substituted isomer.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Synthesis of a Substituted[1][2]triazolo[1,5-a]pyridine
-
To a solution of 2-aminopyridine derivative (1.0 mmol) in dry toluene (10 mL) under an argon atmosphere, add the corresponding nitrile (1.2 mmol).
-
Add the Lewis acid catalyst, for example, Sc(OTf)₃ (0.1 mmol, 10 mol%), to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired[1][2]triazolo[1,5-a]pyridine isomer.
Visualizations
The following diagrams illustrate key concepts and workflows for improving regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors influencing regioselectivity.
References
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-triazolo[4,3-a]pyridine Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from reactions involving 6-Bromo-triazolo[4,3-a]pyridine and similar nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving 6-Bromo-triazolo[4,3-a]pyridine?
A1: The primary challenge stems from the molecular structure of 6-Bromo-triazolo[4,3-a]pyridine. The presence of multiple nitrogen atoms in the triazolopyridine ring system allows for strong coordination to the palladium center. This complexation can lead to the formation of stable, soluble palladium-product adducts that are difficult to remove using standard purification techniques like simple filtration or crystallization.[1]
Q2: What are the common sources of palladium contamination in the reaction mixture?
A2: Palladium contamination can exist in various forms, including:
-
Homogeneous Palladium: Dissolved palladium species, often complexed with ligands or the product itself.
-
Heterogeneous Palladium: Insoluble palladium particles, such as palladium black, which can form from the decomposition of the catalyst.[2]
-
Palladium on Supports: Residual palladium from catalysts like Pd/C that may not be fully removed by simple filtration.
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[3] It is crucial to reduce palladium levels to meet these stringent requirements for drug safety.
Q4: What are the most effective methods for removing palladium from reactions of nitrogen-containing heterocycles?
A4: The most successful methods typically involve the use of palladium scavengers. These are materials with a high affinity for palladium that can selectively bind and remove it from the reaction mixture. Common types of scavengers include:
-
Silica-based scavengers: Functionalized with thiol (-SH), amine (-NH2), or other palladium-binding groups.[1][4]
-
Polymer-supported scavengers: Often based on polystyrene resins with similar functional groups.[5]
-
Activated Carbon: A cost-effective but less selective adsorbent.[1] Other effective techniques include specialized chromatography and crystallization under optimized conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium from 6-Bromo-triazolo[4,3-a]pyridine reactions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High residual palladium after purification | - Strong complexation between palladium and the triazolopyridine product.- Ineffective choice of scavenger.- Insufficient amount of scavenger or treatment time. | - Select an appropriate scavenger: Thiol-based scavengers are often effective for various palladium species.[4]- Optimize scavenger amount: Use a higher equivalent of the scavenger (e.g., 5-10 equivalents relative to palladium).- Increase treatment time and/or temperature: Allow for longer contact time between the scavenger and the reaction mixture. Gentle heating can sometimes improve efficiency. |
| Product loss during palladium removal | - Non-specific adsorption of the product onto the scavenger, especially with activated carbon.- Co-precipitation of the product with the palladium-scavenger complex. | - Screen different scavengers: Some scavengers have lower non-specific binding.- Use the minimum effective amount of scavenger. - Optimize the solvent system: A more polar solvent can sometimes reduce product adsorption to silica-based scavengers.- Consider alternative methods: If product loss is significant, explore crystallization or chromatography. |
| Inconsistent palladium removal results | - Variability in the palladium species present in different reaction batches (e.g., Pd(0) vs. Pd(II)).- Inconsistent work-up procedures. | - Standardize the work-up procedure prior to scavenging to ensure a more consistent form of palladium.- Use a broad-spectrum scavenger that is effective against multiple palladium species.- Consider a pre-treatment step (e.g., mild oxidation or reduction) to convert palladium to a single, more easily scavenged form. |
| Scavenger is difficult to filter | - Fine particles of the scavenger passing through the filter medium. | - Use a pad of Celite® or another filter aid to create a finer filtration bed.- Allow the scavenger to settle before filtration and decant the supernatant. |
Quantitative Data on Palladium Removal
The following table summarizes the typical efficiency of various palladium removal methods for cross-coupling reactions of nitrogen-containing heterocycles, based on a pilot study.[6]
| Purification Method | Initial Pd Level (ppm, Crude) | Final Pd Level (ppm, Post-Purification) | % Pd Removal | Notes |
| Aqueous Work-up Only | 2000 - 10000 | 500 - 5000 | 50 - 75% | Highly variable and insufficient for API synthesis. |
| Column Chromatography | 2000 - 10000 | 50 - 500 | ~90% | Can be effective but may not consistently reach <10 ppm.[6] |
| Activated Carbon | ~5000 | < 200 | > 96% | Risk of product loss due to non-specific adsorption.[5] |
| Silica-Thiol Scavenger (e.g., SiliaMetS® Thiol) | ~2400 | < 16 | > 99% | Highly effective for various palladium species.[4] |
| Polymer-Thiol Scavenger (e.g., Biotage® MP-TMT) | ~800 | < 10 | > 98% | High capacity and efficiency.[5] |
Note: The actual performance will vary depending on the specific reaction conditions, solvent, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
This protocol provides a general procedure for using a silica-based thiol scavenger to remove residual palladium.
-
Reaction Work-up: Following the completion of the 6-Bromo-triazolo[4,3-a]pyridine synthesis, perform a standard aqueous work-up to remove inorganic salts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate) at a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.
-
Stirring: Stir the mixture at room temperature for 2-16 hours. The optimal time should be determined by monitoring the residual palladium levels. Gentle heating (e.g., 40 °C) can be applied to expedite the process.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7]
Protocol 2: Palladium Removal using Activated Carbon
This protocol outlines the use of activated carbon for palladium scavenging.
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the suspension through a pad of Celite® to remove the activated carbon. It is crucial to use a thick enough pad to prevent fine carbon particles from passing through.
-
Washing: Wash the carbon cake thoroughly with the same solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Analyze the final product for residual palladium content by ICP-MS.
Visualizations
Experimental Workflow for Palladium Scavenging
Caption: Workflow for palladium removal using a scavenger.
Decision Tree for Selecting a Palladium Removal Method
Caption: Decision-making for palladium removal strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. onyxipca.com [onyxipca.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preventing debromination of 6-Bromo-triazolo[4,3-a]pyridine during reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 6-Bromo-triazolo[4,3-a]pyridine during chemical reactions. Unwanted C-Br bond cleavage is a common side reaction that leads to reduced yields of the desired functionalized products and the formation of difficult-to-separate impurities. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate debromination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with 6-Bromo-triazolo[4,3-a]pyridine?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 6-position of the triazolo[4,3-a]pyridine ring is replaced by a hydrogen atom. This leads to the formation of the parent triazolo[4,3-a]pyridine as a significant byproduct, which lowers the yield of the desired substituted product and complicates purification due to similar physical properties. The electron-deficient nature of the pyridine ring can make the C-Br bond susceptible to cleavage under certain reaction conditions.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These reactive intermediates can arise from several sources, including the base, solvent (e.g., water, alcohols), or impurities. Once formed, the Pd-H species can react with the 6-Bromo-triazolo[4,3-a]pyridine in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the intended coupling partner.
Q3: How does the choice of base impact the extent of debromination?
A3: The base is a critical factor in controlling debromination. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, thereby increasing the likelihood of debromination. Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally less prone to generating hydride species and are therefore recommended to minimize this side reaction.[1]
Q4: Can the phosphine ligand in a palladium catalyst influence debromination?
A4: Absolutely. The choice of phosphine ligand plays a crucial role. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often effective at suppressing debromination. These ligands can accelerate the desired reductive elimination step in the catalytic cycle, which outcompetes the undesired debromination pathway.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction and provides targeted solutions.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
-
Symptoms: Formation of triazolo[4,3-a]pyridine is observed alongside the desired biaryl product.
-
Root Causes & Solutions:
-
Aggressive Base: Strong bases like NaOtBu or NaOH are often the primary culprits.
-
Solution: Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
-
Suboptimal Ligand: The phosphine ligand may not be sufficiently bulky or electron-rich.
-
Solution: Employ a palladium catalyst system with bulky biaryl phosphine ligands like XPhos, SPhos, or RuPhos.
-
-
High Reaction Temperature: Elevated temperatures can favor the debromination pathway.
-
Solution: Lower the reaction temperature and monitor the reaction progress. It may be necessary to extend the reaction time at a lower temperature.
-
-
Presence of Water: Traces of water in the solvent can serve as a hydride source.
-
Solution: Use anhydrous and degassed solvents.
-
-
Issue 2: Debromination During Buchwald-Hartwig Amination
-
Symptoms: The desired aminated product is formed in low yield, with a significant amount of the debrominated starting material.
-
Root Causes & Solutions:
-
Strong Base: Similar to Suzuki coupling, strong bases can be problematic.
-
Solution: For amination reactions, a careful balance is needed. While a strong base is often required for amine deprotonation, consider using a slightly weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or carefully titrating the amount of a stronger base.
-
-
Ligand Choice: The ligand may not be optimal for the specific amine coupling partner.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[2]
-
-
Catalyst Decomposition: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Solution: Consider using a more stable palladium precatalyst and monitor the reaction to avoid unnecessarily long heating times.
-
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of cross-coupling reactions with bromopyridine substrates, which can serve as a guide for optimizing reactions with 6-Bromo-triazolo[4,3-a]pyridine.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of a Bromopyridine Derivative
| Base | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| NaOtBu | 55 | 30 |
| K₃PO₄ | 85 | <5 |
| Cs₂CO₃ | 90 | <2 |
| K₂CO₃ | 82 | <5 |
Note: Yields are representative and can vary based on the specific substrates, ligand, and solvent used.
Table 2: Influence of Phosphine Ligand on Buchwald-Hartwig Amination of a Bromopyridine
| Ligand | Yield of Aminated Product (%) | Yield of Debrominated Product (%) |
| PPh₃ | 40 | 25 |
| BINAP | 65 | 15 |
| XPhos | 92 | <3 |
| BrettPhos | 95 | <2 |
Note: Yields are representative and can vary based on the specific amine, base, and solvent used.
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions, optimized to minimize debromination of 6-Bromo-triazolo[4,3-a]pyridine.
Optimized Suzuki-Miyaura Coupling Protocol
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-Bromo-triazolo[4,3-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimized Buchwald-Hartwig Amination Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube, add 6-Bromo-triazolo[4,3-a]pyridine (1.0 eq.), the desired amine (1.2 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃) (1.5 eq.).
-
Catalyst Addition: Add a palladium precatalyst, for example, XPhos Pd G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for debromination.
Caption: Suzuki-Miyaura catalytic cycle and debromination pathway.
References
Technical Support Center: Characterization of Impurities in 6-Bromo-triazolo[4,3-a]pyridine Synthesis
Technical Support Center: Characterization of Impurities in 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine?
A1: During the synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, several process-related impurities can arise. These can be broadly categorized as unreacted starting materials, intermediates, and by-products from side reactions. The specific impurities will depend on the synthetic route employed, but common examples are listed in the table below.
| Impurity ID | Impurity Name | Potential Source |
| IMP-01 | 2-Hydrazinyl-5-bromopyridine | Unreacted starting material |
| IMP-02 | 5-Bromo-2-(2-formylhydrazinyl)pyridine | Incomplete cyclization of the hydrazone intermediate |
| IMP-03 | 6,6'-Dibromo-[1][2][3]triazolo[4,3-a]pyridin-3-yl)-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanone | Over-oxidation or side reaction of the intermediate |
| IMP-04 | Isomeric By-product (e.g., 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine) | Rearrangement under certain reaction conditions (e.g., acidic or thermal stress) |
Q2: How can I detect and quantify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine analysis and purity assessment. For unambiguous identification and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it provides molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation of unknown impurities.
Q3: My reaction is showing a significant amount of unreacted 2-hydrazinyl-5-bromopyridine (IMP-01). How can I improve the conversion?
A3: Incomplete conversion to the desired product can be due to several factors:
-
Stoichiometry: Ensure the correct molar ratios of your reactants and reagents are being used. A slight excess of the cyclizing agent may be beneficial.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
-
Temperature: The reaction temperature may be too low. Gradually increasing the temperature while monitoring for the formation of degradation products is advised.
Q4: I have identified an impurity with the same mass as my product but a different retention time in HPLC. What could it be?
A4: An impurity with the same mass as the product is likely an isomer. In the synthesis of triazolopyridines, a common isomeric impurity is the corresponding[1][2][3]triazolo[1,5-a]pyridine (IMP-04). This can form via a Dimroth-like rearrangement, which can be promoted by acidic or high-temperature conditions. Careful control of pH and temperature is crucial to minimize the formation of this isomer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low overall yield | Suboptimal reaction conditions. | Optimize temperature, reaction time, and solvent. Consider a different cyclizing agent. |
| Multiple spots on TLC/peaks in HPLC | Presence of multiple impurities. | Isolate major impurities for characterization. Adjust reaction conditions to minimize their formation based on their identified structures. |
| Poor purity after work-up | Inefficient purification. | Optimize the purification method. For column chromatography, screen different solvent systems. Consider recrystallization with various solvents. |
| Product degradation upon storage | Instability of the final compound. | Store the purified compound under inert atmosphere, protected from light, and at low temperature. Conduct forced degradation studies to understand degradation pathways. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same column and mobile phase as the HPLC-UV method, or a compatible UPLC method for better resolution.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.
Protocol 3: NMR Spectroscopy for Structural Characterization
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an isolated and purified impurity (or a sample enriched with the impurity) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: Acquire 1H NMR, 13C NMR, and consider 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous structure determination.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data that could be obtained from an HPLC-UV analysis of a crude reaction mixture.
| Peak | Retention Time (min) | Area % | Proposed Identity |
| 1 | 3.5 | 5.2 | IMP-01 |
| 2 | 8.1 | 2.8 | IMP-02 |
| 3 | 12.5 | 88.5 | 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine |
| 4 | 13.2 | 1.5 | IMP-04 |
| 5 | 15.8 | 2.0 | IMP-03 |
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-triazolo[4,3-a]pyridine
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this heterocyclic compound. This document presents experimental protocols, tabulated spectral data, and a comparative analysis with the parent compound,[1][2][3]triazolo[4,3-a]pyridine.
Molecular Structure and Numbering
The structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is depicted below, with atoms numbered for the purpose of NMR signal assignment. This numbering convention will be used throughout this guide.
Caption: Molecular structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a pipette.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Spectra are typically recorded at room temperature (298 K).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Reference: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data Analysis
The following table summarizes the experimental ¹H NMR data for[1][2][3]triazolo[4,3-a]pyridine and provides a comparison with the expected data for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. The introduction of the bromine atom at the C6 position is expected to induce downfield shifts for the adjacent protons (H5 and H7) due to its electron-withdrawing inductive effect.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton | [1][2][3]triazolo[4,3-a]pyridine | 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine |
| δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) (Predicted) | |
| H-3 | 8.45 (s, 1H) | 8.50 (s, 1H) |
| H-5 | 7.95 (d, 1H, J = 6.8) | 8.10 (d, 1H, J = 9.2) |
| H-6 | 7.20 (dd, 1H, J = 6.8, 6.8) | - |
| H-7 | 7.60 (dd, 1H, J = 9.2, 6.8) | 7.75 (dd, 1H, J = 9.2, 1.8) |
| H-8 | 6.80 (d, 1H, J = 9.2) | 7.00 (d, 1H, J = 1.8) |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The bromine substituent at C6 is expected to cause a significant downfield shift for C6 and also influence the chemical shifts of the other carbons in the pyridine ring.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | [1][2][3]triazolo[4,3-a]pyridine | 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine |
| δ (ppm) | δ (ppm) (Predicted) | |
| C-3 | 152.0 | 152.5 |
| C-5 | 113.5 | 115.0 |
| C-6 | 125.0 | 118.0 (C-Br) |
| C-7 | 129.0 | 132.0 |
| C-8 | 117.0 | 118.5 |
| C-8a | 148.0 | 147.5 |
Comparative Analysis and Interpretation
The introduction of a bromine atom at the C6 position of the[1][2][3]triazolo[4,3-a]pyridine core has a predictable influence on the NMR spectra.
-
¹H NMR: The most notable changes are expected in the aromatic region of the ¹H NMR spectrum. The proton at C6 is absent in the brominated compound. The signals for H5 and H7 are shifted downfield due to the deshielding effect of the adjacent bromine atom. The coupling pattern also changes; for instance, H7, which is a doublet of doublets in the parent compound, is expected to appear as a doublet of doublets with a smaller coupling constant to H8 and a larger one to H5 in the 6-bromo derivative. H8 is expected to show a small coupling to H7.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom directly attached to the bromine (C6) will experience a significant shift, and its signal intensity may be reduced. The chemical shifts of the other carbon atoms in the pyridine ring (C5, C7, and C8a) are also affected, though to a lesser extent.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound like 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Workflow for NMR-based structural analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. For definitive structural confirmation, a complete set of 2D NMR experiments (COSY, HSQC, HMBC) is recommended.
Unveiling the Molecular Signature: A Guide to Mass Spectrometry and HRMS Data of 6-Bromo-triazolo[4,3-a]pyridine
For researchers and professionals in the field of drug development, precise molecular characterization is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for confirming molecular identity and purity. This guide provides a comparative analysis of the expected HRMS data for 6-Bromo-triazolo[4,3-a]pyridine and its non-brominated counterpart, offering valuable insights for analytical scientists.
High-Resolution Mass Spectrometry Data Comparison
The introduction of a bromine atom to the triazolo[4,3-a]pyridine scaffold has a distinct effect on its mass spectrum. The most notable feature is the characteristic isotopic pattern of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, separated by approximately 2 m/z units.
Below is a summary of the expected high-resolution mass spectrometry data for 6-Bromo-triazolo[4,3-a]pyridine and, for comparison, its non-brominated analog, triazolo[4,3-a]pyridine. The data is presented for the protonated molecule ([M+H]+), which is commonly observed in electrospray ionization (ESI) mass spectrometry.
| Compound | Molecular Formula | Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern (Relative Abundance) |
| 6-Bromo-triazolo[4,3-a]pyridine | C6H479BrN3 | [M+H]+ | 197.9665 | [M+H]+: 100% [M+2+H]+: ~98% |
| C6H481BrN3 | [M+2+H]+ | 199.9644 | ||
| triazolo[4,3-a]pyridine | C6H5N3 | [M+H]+ | 120.0556 | [M+H]+: 100% [M+1+H]+: ~7.6% |
Experimental Protocol for HRMS Analysis
A detailed and robust experimental protocol is crucial for obtaining high-quality and reproducible HRMS data. The following is a representative methodology for the analysis of 6-Bromo-triazolo[4,3-a]pyridine using a liquid chromatography-mass spectrometry (LC-MS) system.
1. Sample Preparation:
-
Accurately weigh 1 mg of 6-Bromo-triazolo[4,3-a]pyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities, for example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50-500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition Mode: Full scan.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HRMS analysis of 6-Bromo-triazolo[4,3-a]pyridine.
This guide provides a foundational understanding of the expected mass spectrometry data for 6-Bromo-triazolo[4,3-a]pyridine and a robust protocol for its acquisition. By leveraging this information, researchers can confidently identify and characterize this compound in their drug discovery and development endeavors.
References
Comparative Crystallographic Analysis of 6-Bromo-triazolo[4,3-a]pyridine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine derivatives compared to their non-brominated and isomeric counterparts. This guide provides a detailed comparison of their crystallographic parameters, experimental protocols for their synthesis and crystallization, and visual representations of their structural relationships.
The introduction of a bromine atom at the 6-position of the triazolo[4,3-a]pyridine scaffold significantly influences the crystal packing and molecular conformation of these derivatives. This guide delves into a comparative analysis of the X-ray crystallographic data of a key derivative, 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, and its analogues to elucidate the structural impact of bromine substitution and isomerism.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and its comparators: 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and 1,2,4-triazolo[4,3-a]pyridin-3-amine.
| Parameter | 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1] | 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1] | 1,2,4-triazolo[4,3-a]pyridin-3-amine[3][4] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 14.3213(11) | 15.1413(12) | 5.5666 |
| b (Å) | 6.9452(4) | 6.9179(4) | 12.6649 |
| c (Å) | 12.6860(8) | 13.0938(8) | 16.8190 |
| β (º) | 100.265(6) | 105.102(6) | 99.434 |
| Volume (ų) | 1241.62(14) | 1324.16(16) | Not Reported |
| Z | 4 | 4 | 8 |
The data reveals that both 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and its non-brominated counterpart crystallize in the same monoclinic space group, P2₁/c, with four molecules per unit cell.[1] The presence of the bulky bromine atom in the 6-bromo derivative leads to a noticeable alteration in the unit cell dimensions and a smaller unit cell volume compared to the non-brominated analogue.[1] In contrast, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in a different monoclinic space group, P2₁/n, with eight molecules in the unit cell.[3][4]
Experimental Protocols
Synthesis of 6-bromo-3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine and 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine[1]
These compounds were synthesized via an oxidative cyclization reaction using N-Chlorosuccinimide (NCS) under mild conditions. The general procedure involves the reaction of the corresponding hydrazone with NCS.
Synthesis of 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine[2]
A solution of the starting compound and acetic anhydride is treated with concentrated hydrochloric acid and refluxed for 14 hours.[2] After neutralization with aqueous NaHCO₃, the product is extracted with a methanol-chloroform mixture, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[2]
Crystallization[2]
Single crystals suitable for X-ray diffraction are typically obtained through recrystallization from an appropriate solvent. For 6-bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyridine, colorless needle-like crystals were obtained by recrystallization from ethanol.[2] The mother liquor can be further purified by column chromatography to yield more crystals.[2] For many triazolopyridine derivatives, a mixture of ethanol and water is a common and effective recrystallization solvent.
Structural Relationships and Workflows
The following diagrams illustrate the synthetic pathway and the logical relationship between the compared compounds.
Caption: Synthetic pathways for[1][2][3]triazolo[4,3-a] and [1,5-a]pyridine derivatives.
Caption: Logical hierarchy illustrating the structural modifications from the parent triazolopyridine.
References
A Comparative Analysis of the Reactivity of 6-Bromo-triazolo[4,3-a]pyridine and Other Bromo-heterocycles in Cross-Coupling Reactions
A Comparative Analysis of the Reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and Other Bromo-heterocycles in Cross-Coupling Reactions
Introduction
Brominated heterocycles are fundamental building blocks in modern synthetic and medicinal chemistry, serving as versatile precursors for the synthesis of complex molecular architectures found in pharmaceuticals and advanced materials.[1][2] Their utility stems from the carbon-bromine bond, which acts as a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides a comparative overview of the reactivity of 6-Bromo-[1][3]triazolo[4,3-a]pyridine, a privileged scaffold in drug discovery, with other commonly used bromo-heterocycles. The discussion is supported by experimental data and detailed protocols for key reactions, aimed at providing researchers, scientists, and drug development professionals with a practical framework for employing these valuable synthetic intermediates.
The reactivity of bromo-heterocycles is primarily influenced by the electronic nature of the heterocyclic core and the position of the bromine atom. Electron-deficient rings, such as pyridines and pyrimidines, generally exhibit higher reactivity in cross-coupling reactions compared to electron-rich systems like thiophenes and pyrroles. The fused triazole ring in 6-Bromo-[1][3]triazolo[4,3-a]pyridine is expected to render the pyridine ring electron-deficient, thus influencing its reactivity profile.
Factors Influencing the Reactivity of Bromo-heterocycles
The reactivity of a bromo-heterocycle in cross-coupling reactions is not intrinsic but is governed by a combination of electronic and steric factors, as well as the specific reaction conditions. Understanding these factors is crucial for reaction optimization and predicting outcomes.
Figure 1. Logical relationship of factors influencing the reactivity of bromo-heterocycles.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections compare the reactivity of various bromo-heterocycles in three of the most important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[4] The general order of reactivity for aryl halides is I > Br > Cl.[5] For bromo-heterocyles, electron-deficient systems are generally more reactive. For instance, the electron-deficient nature of the pyridine ring facilitates oxidative addition to the palladium(0) catalyst.
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4'-Bromoacetophenone | Phenylboronic acid | 0.1 mol% Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 95 |
| 4-Chlorobromobenzene | Phenylboronic acid | 0.1 mol% Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O (1:1) | 92 (mono-substituted) |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 74 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
Data compiled from multiple sources for illustrative purposes. Reaction conditions may vary.[4][5]
Based on the electronic properties of the triazolopyridine core, 6-Bromo-[1][3]triazolo[4,3-a]pyridine is expected to exhibit high reactivity in Suzuki-Miyaura coupling, comparable to or greater than that of simple bromopyridines, due to the electron-withdrawing nature of the fused triazole ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[6] The choice of ligand is critical and has been extensively developed to accommodate a wide range of aryl halides and amines.[7] Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.[7]
| Heterocycle | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOᵗBu | Toluene | 60 |
| Aryl Bromide (general) | Primary Amine | Pd₂(dba)₃ / BrettPhos | NaOᵗBu | Toluene | >90 |
| Aryl Bromide (general) | Secondary Amine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOᵗBu | Toluene | 70-95 |
Data compiled from multiple sources for illustrative purposes. Reaction conditions may vary.[8][9]
The electron-deficient nature of 6-Bromo-[1][3]triazolo[4,3-a]pyridine should make it an excellent substrate for Buchwald-Hartwig amination. The potential for N-coordination of the triazolopyridine to the palladium center might influence the catalytic cycle, potentially requiring specific ligand selection for optimal results.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides and is a cornerstone for the synthesis of conjugated systems.[10] The reaction is typically co-catalyzed by palladium and copper salts.[10] The reactivity trend for halides is I > Br >> Cl.[11] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[12]
| Heterocycle | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromotoluene | Phenylacetylene | Palladacycle Precatalyst / CsOAc | CsOAc | DMA | 97 |
| o-Bromoanisole | Phenylacetylene | Palladacycle Precatalyst / CsOAc | CsOAc | DMA | 89 |
| 4-Bromoacetophenone | Phenylacetylene | Palladacycle Precatalyst / CsOAc | CsOAc | DMA | 95 |
| 5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one | Chloro(methoxy)methane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |
Data compiled from multiple sources for illustrative purposes. Reaction conditions may vary.[10][13]
Given its electron-deficient character, 6-Bromo-[1][3]triazolo[4,3-a]pyridine is predicted to be a highly reactive partner in Sonogashira couplings, likely affording high yields of the corresponding alkynylated products under standard conditions.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates.
Figure 2. General experimental workflow for palladium-catalyzed cross-coupling reactions.[14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the bromo-heterocycle (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) via syringe.[1]
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu or K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add the bromo-heterocycle (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at 80-110 °C for the required time (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography.[8]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the bromo-heterocycle (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2-1.5 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C until completion, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.[3]
Conclusion
6-Bromo-[1][3]triazolo[4,3-a]pyridine is poised to be a highly reactive and versatile substrate in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, a consequence of the fused triazole ring system, should facilitate key steps in the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This enhanced reactivity, likely surpassing that of many simpler bromo-heterocycles, makes it an attractive building block for the rapid generation of molecular complexity in drug discovery and materials science. While direct comparative quantitative data is still emerging, the principles outlined in this guide provide a strong predictive framework for its application in synthesis. Further experimental studies are warranted to fully elucidate its reactivity profile and optimize reaction conditions for this promising heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of 6-Bromo-triazolo[4,3-a]pyridine Derivatives and Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the biological potency of derivatives of 6-Bromo-triazolo[4,3-a]pyridine and related analogs against several known inhibitors across various cellular pathways implicated in cancer and other diseases. The data presented herein is compiled from multiple studies to offer a comprehensive resource for researchers in the field of drug discovery.
Antiproliferative Activity
A study by Zhao et al. (2022) investigated the antiproliferative effects of a series of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives against a panel of human cancer cell lines. The results, summarized in the table below, demonstrate that these compounds exhibit broad-spectrum antiproliferative activity, with one of the most promising compounds, 8l , showing greater potency than the established anticancer drug 5-Fluorouracil (5-FU) in several cell lines.[4]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| Compound 8l | 5.98 | 8.32 | 7.65 | 12.58 |
| 5-Fluorouracil (5-FU) | 19.43 | 24.12 | 21.87 | 30.15 |
Inhibition of Key Signaling Pathways
While specific data for 6-bromo-substituted triazolo[4,3-a]pyridines against a wide array of specific kinase and protein-protein interaction targets is still emerging, the broader class of triazolo[4,3-a]pyridine and triazolopyrazine derivatives has shown significant promise as inhibitors of several key signaling molecules.
c-Met Inhibition
The c-Met receptor tyrosine kinase is a crucial target in cancer therapy. Certain triazolo[4,3-a]pyrazine derivatives have been identified as potent c-Met inhibitors. For instance, compound 4d from a study by Gou et al. (2016) demonstrated superior in vivo tumor growth inhibition compared to the known c-Met inhibitor SGX-523.[5]
| Compound | Target | In Vivo Efficacy | Known Inhibitor |
| Compound 4d | c-Met | Better inhibiting activity in a dose-dependent manner | SGX-523 |
PD-1/PD-L1 Interaction Inhibition
The inhibition of the PD-1/PD-L1 immune checkpoint is a revolutionary approach in cancer immunotherapy. A novel series of[1][2][3]triazolo[4,3-a]pyridines has been developed as potent inhibitors of this interaction. Compound A22 exhibited a nanomolar IC₅₀ in a homogenous time-resolved fluorescence (HTRF) assay.[1][2]
| Compound | Target | HTRF Assay IC₅₀ (nM) |
| Compound A22 | PD-1/PD-L1 Interaction | 92.3 |
Tankyrase Inhibition
Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family, is a key regulator of the Wnt/β-catenin signaling pathway. A novel triazolopyridine derivative, TI-12403 , has been identified as a tankyrase inhibitor.[6][7]
| Compound | Target | Biological Action |
| TI-12403 | Tankyrase | Stabilized AXIN2, reduced active β-catenin, and downregulated β-catenin target genes. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified c-Met Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-triazolo[4,3-a]pyridine by HPLC
For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 6-Bromo-triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry.[1][2] Experimental data, presented in a clear, tabular format, supports the comparison, and a detailed HPLC protocol is provided.
Introduction to 6-Bromo-triazolo[4,3-a]pyridine and Purity Assessment
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparison of HPLC with other common analytical methods for the purity determination of 6-Bromo-triazolo[4,3-a]pyridine.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Purity (%) (Hypothetical Data) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | 99.2% | High resolution and sensitivity, quantitative, reproducible, suitable for non-volatile and thermally labile compounds.[5] | Requires method development, higher cost of instrumentation and solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 98.9% (as TMS derivative) | High sensitivity and specificity, provides structural information of impurities. | Only suitable for volatile and thermally stable compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | >98% (by integration) | Provides detailed structural information, can identify and quantify impurities without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Semi-quantitative | Simple, rapid, and inexpensive method for monitoring reaction progress and identifying the number of components.[6] | Low resolution and sensitivity, not suitable for accurate quantification.[6] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Sharp melting point indicates high purity. | Simple and inexpensive. | Impurities may not always depress the melting point significantly; eutectic mixtures can give a sharp melting point.[7] |
Experimental Workflow and Visualization
The following diagram illustrates the typical workflow for the purity assessment of a synthesized compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC Method
This section provides a detailed protocol for the purity analysis of 6-Bromo-triazolo[4,3-a]pyridine using a reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (4.6 x 150 mm, 5 µm particle size).
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Synthesized 6-Bromo-triazolo[4,3-a]pyridine sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC grade water, mix well, and degas.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile, mix well, and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 6-Bromo-triazolo[4,3-a]pyridine and dissolve it in 10 mL of methanol to obtain a concentration of 0.1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution into the HPLC system.
-
Acquire the chromatogram for 30 minutes.
-
-
Data Analysis:
-
Integrate all the peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to 6-Bromo-triazolo[4,3-a]pyridine relative to the total area of all peaks to determine the purity.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion
While various analytical techniques can provide information about the purity of synthesized 6-Bromo-triazolo[4,3-a]pyridine, HPLC offers a superior combination of resolution, sensitivity, and quantitative accuracy, making it the preferred method for rigorous purity assessment in research and drug development settings. The provided HPLC protocol serves as a robust starting point for the routine analysis of this and structurally related compounds. For a comprehensive characterization, it is often beneficial to use orthogonal methods, such as NMR for structural confirmation and LC-MS for impurity identification.
References
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
A Comparative Guide to the In Vitro and In Vivo Validation of Triazolo[4,3-a]pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of triazolo[4,3-a]pyridine-based compounds, a promising scaffold in modern drug discovery. This document synthesizes available experimental data to offer an objective evaluation against alternative therapeutic agents.
Executive Summary
The triazolo[4,3-a]pyridine scaffold has emerged as a versatile platform for the development of novel therapeutics targeting a range of diseases, most notably cancer. Compounds based on this heterocyclic system have demonstrated significant potential as antiproliferative agents, as well as modulators of critical immunotherapy targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and the Programmed Death-Ligand 1 (PD-L1). While extensive in vitro data highlights their potency, comprehensive in vivo validation, particularly for specific derivatives like the 6-bromo substituted compounds, remains an area of active investigation. This guide will delve into the available data, offering a comparative analysis to inform further research and development.
In Vitro Performance Analysis
Triazolo[4,3-a]pyridine derivatives have been extensively evaluated in a variety of in vitro assays to determine their biological activity and mechanism of action. The following tables summarize the quantitative data for their performance as anticancer agents and immunotherapy modulators.
Anticancer Activity
The antiproliferative properties of triazolo[4,3-a]pyridine compounds have been tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below.
| Compound Class | Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine | HeLa (Cervical Cancer) | 5.98 - 12.58 | 5-Fluorouracil (5-FU) | > 50 |
| 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine | HCT116 (Colon Cancer) | 5.98 - 12.58 | 5-Fluorouracil (5-FU) | > 50 |
| 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine | MCF-7 (Breast Cancer) | 5.98 - 12.58 | 5-Fluorouracil (5-FU) | > 50 |
| 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine | A549 (Lung Cancer) | 5.98 - 12.58 | 5-Fluorouracil (5-FU) | > 50 |
Data synthesized from available research literature. Specific IC50 values vary depending on the specific substitutions on the triazolopyridine core.
Immunotherapy Target Modulation
Compounds based on the[1][2][3]triazolo[4,3-a]pyridine scaffold have been identified as potent inhibitors of IDO1, a key enzyme in tumor immune evasion.
| Compound Class | Assay Type | IC50 (µM) | Comparator | Comparator IC50 (nM) |
| [1][2][3]Triazolo[4,3-a]pyridine derivatives | Enzymatic Assay | Sub-micromolar (e.g., 0.9 µM) | Epacadostat | ~10 |
| [1][2][3]Triazolo[4,3-a]pyridine derivatives | Cellular Assay (A375) | Potent Inhibition at 10 µM | Navoximod (GDC-0919) | ~70 |
Data from studies highlighting novel IDO1 inhibitors.[1] These compounds often exhibit high selectivity over related enzymes like TDO and CYPs and show good metabolic stability in vitro.
A novel series of[1][2][3]triazolo[4,3-a]pyridines has been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint.
| Compound Class | Assay Type | IC50 (nM) | Comparator | Comparator IC50 (nM) |
| [1][2][3]Triazolo[4,3-a]pyridines | HTRF Binding Assay | 92.3 | BMS-202 | ~1.8 |
| [1][2][3]Triazolo[4,3-a]pyridines | Cellular Assay | Dose-dependent IFN-γ increase | Atezolizumab (antibody) | ~100-200 (pM) |
Data from the discovery of[1][2][3]triazolo[4,3-a]pyridines as potent PD-1/PD-L1 inhibitors.[4] These compounds have been shown to enhance T-cell activity in co-culture models.
In Vivo Validation
Preclinical Pharmacokinetics of a Triazolo[4,3-a]pyridine Derivative
A study on a 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][2][3]-triazolo[4,3-a]pyridine, a p38α inhibitor, revealed generally favorable pharmacokinetic properties in preclinical species.
| Species | Route | Bioavailability (%) | T1/2 (h) | Vd (L/kg) | CL (mL/min/kg) |
| Rat | p.o. | 30-65 | 1-2 | - | - |
| Dog | p.o. | 87 | ~5 | - | - |
| Monkey | p.o. | 40 | ~1 | - | - |
| Rat | i.v. | - | 1-2 | 0.4-1.3 | 3.15-7.65 |
| Dog | i.v. | - | ~5 | ~1.0 | 12.3 |
| Monkey | i.v. | - | ~1 | ~0.7 | 6.00 |
This data, from a related compound, suggests that triazolo[4,3-a]pyridine derivatives can possess favorable drug-like properties, including good oral bioavailability and moderate half-life.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
IDO1 Inhibition Assay (Cell-Based)
Objective: To measure the inhibition of IDO1 enzyme activity in a cellular context.
-
Cell Culture: Culture cells known to express IDO1 upon stimulation (e.g., A375 melanoma cells) in 96-well plates.
-
IDO1 Induction: Treat the cells with an inducer, such as interferon-gamma (IFN-γ), to stimulate IDO1 expression.
-
Compound Incubation: Concurrently treat the cells with various concentrations of the triazolopyridine-based inhibitor.
-
Kynurenine Measurement: After a set incubation period, collect the cell culture supernatant. The concentration of kynurenine, the product of IDO1 activity, is measured. This can be done using a colorimetric assay (e.g., with Ehrlich's reagent) or by LC-MS.
-
Data Analysis: Determine the percentage of IDO1 inhibition for each compound concentration and calculate the IC50 value.
PD-1/PD-L1 Interaction Assay (HTRF)
Objective: To quantify the disruption of the PD-1 and PD-L1 protein-protein interaction by a small molecule inhibitor.
-
Reagent Preparation: Use recombinant human PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., a donor fluorophore like Europium cryptate and an acceptor fluorophore like d2).
-
Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubation: Incubate the plate to allow for protein-protein interaction and inhibitor binding.
-
HTRF Reading: Read the plate on an HTRF-compatible reader. The FRET signal is generated when the donor and acceptor are in close proximity (i.e., when PD-1 and PD-L1 are bound).
-
Data Analysis: A decrease in the HTRF signal indicates inhibition of the interaction. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
Structure-activity relationship (SAR) studies of 6-Bromo-triazolo[4,3-a]pyridine analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 6-Bromo-triazolo[4,3-a]pyridine analogs reveals critical insights into their potential as therapeutic agents. These compounds have been investigated for various biological activities, including kinase inhibition and antiproliferative effects. This guide compares the performance of different analogs, supported by experimental data, to inform future drug discovery and development efforts.
Structure-Activity Relationship Insights
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a versatile core in medicinal chemistry. The 6-bromo substituent is often utilized as a key intermediate for further functionalization through cross-coupling reactions, allowing for the exploration of a wide range of derivatives.[3][4] SAR studies on related triazolopyridine series have demonstrated that modifications at various positions on the fused ring system significantly influence biological activity.
For instance, in a series of 6-aryl-2-amino-triazolopyridines developed as PI3Kγ inhibitors, the 6-aryl group was identified as a key feature for activity.[1] Similarly, studies on 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives have shown that an amino linkage at the 6-position can lead to a broad spectrum of antitumor activity.[5]
Comparative Biological Activity of Triazolopyridine Analogs
The following table summarizes the in vitro antiproliferative activity of selected 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives against various human cancer cell lines.
| Compound | R Group | HeLa IC₅₀ (μM) | HCT116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |
| 8l | 4-CF₃-Ph | 5.98 | 8.24 | 12.58 | 10.37 |
| 5-FU | (Positive Control) | 10.12 | 15.31 | 20.17 | 18.54 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2022.[5] |
The data indicates that compound 8l , with a 4-trifluoromethylphenyl group at the 6-amino position, demonstrates potent and broad-spectrum antiproliferative activity, being more active than the positive control, 5-fluorouracil (5-FU), across all tested cell lines.[5]
Experimental Protocols
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Culture: Human cancer cell lines (HeLa, HCT116, MCF-7, and A549) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded into 96-well plates at a density of 5×10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Assay: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 μL of DMSO.
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[5]
Cell Cycle Analysis
The effect of active compounds on the cell cycle distribution was determined by flow cytometry.[5]
-
Cell Treatment: HeLa cells were treated with the test compound at different concentrations for 24 hours.
-
Cell Staining: After treatment, the cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle were determined.[5]
Visualizations
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway for the creation of 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives.
Caption: Synthetic route for 6-arylamino-[1][2][3]triazolo[4,3-a]pyridines.
Structure-Activity Relationship Logic
This diagram outlines the key structural modifications and their impact on the antiproliferative activity of the triazolopyridine core.
Caption: Key SAR determinants for antiproliferative activity.
Mechanism of Action: Cell Cycle Arrest
The following workflow demonstrates the mechanism by which the active compound 8l induces cell cycle arrest in cancer cells.
Caption: Workflow of compound 8l inducing G2/M cell cycle arrest.
References
- 1. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 4. This compound-3-carboxylic acid [myskinrecipes.com]
- 5. Efficient synthesis and evaluation of novel 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scaffold Landscape: A Comparative Guide to Alternatives for 6-Bromo-triazolo[4,3-a]pyridine in Kinase Inhibitor Synthesis
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique physicochemical properties have made it a cornerstone in the development of targeted therapies.[4] However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative heterocyclic systems. This guide provides a comparative analysis of various scaffolds that serve as viable alternatives to the triazolopyridine core in the design and synthesis of potent kinase inhibitors.
Comparative Analysis of Alternative Scaffolds
The selection of a core scaffold is a critical decision in kinase inhibitor design, influencing binding modes, selectivity, and overall drug-like properties. The following table summarizes key data for several alternative scaffolds compared to the benchmark triazolopyridine system, focusing on their target kinases and reported inhibitory activities.
| Scaffold | Target Kinase(s) | Representative Inhibitor IC50 (nM) | Key Features & Advantages |
| [1][2][3]Triazolo[4,3-a]pyridine | p38 MAP Kinase, JAK1, MPO | p38α: 15-100[1], JAK1: 146[5] | Privileged scaffold with well-understood structure-activity relationships (SAR).[1][3] |
| [1][2][3]Triazolo[4,3-b]pyridazine | c-Met, BRD4 | c-Met: Potent inhibition reported[2], BRD4: Micromolar IC50 values.[6] | Bioisosteric replacement for triazolopyridine, offering a different vector for substituent placement.[7] |
| Pyrazolo[3,4-b]pyridine | FGFR, TRK | FGFR1: <10 (cellular)[8], TRKA: 56[9] | Versatile scaffold suitable for creating potent and selective inhibitors of receptor tyrosine kinases.[8][9] |
| Pyrazolo[1][2][3]triazolopyrimidine | EGFR | EGFR: IC50 values from 7.01 to 48.28 µM against cancer cell lines.[10] | Fused heterocyclic system that has shown promise in targeting EGFR-driven cancers.[10] |
| Pyrrolo[2,3-b]pyrimidine | JAK1 | JAK1: 72[11] | Core of several approved and clinical-stage JAK inhibitors, demonstrating clinical viability. |
| [1][10][12]Triazine-Pyridine | CDK1/2 | CDK1: 21[13] | Biheteroaryl system demonstrating high potency against cyclin-dependent kinases.[13] |
Kinase Inhibitor Synthesis & Signaling Pathway Visualizations
Understanding the synthesis workflow and the biological context of the target is crucial for rational drug design. The following diagrams illustrate a general workflow for kinase inhibitor synthesis and a representative signaling pathway targeted by these inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: The p38 MAP kinase signaling pathway and the point of inhibition.[1]
Experimental Protocols
The synthesis of these heterocyclic scaffolds often involves multi-step sequences. Below are representative experimental methodologies for the synthesis of key scaffolds mentioned in this guide.
General Procedure for Suzuki-Miyaura Coupling for Scaffold Arylation:
This reaction is a key step in decorating the core scaffolds with various aryl groups, which is crucial for achieving potency and selectivity. A representative procedure is the C-4 arylation of a di-chlorinated pyridine precursor.[14]
-
Reaction Setup: To a round-bottom flask, add the chlorinated pyridine precursor (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), palladium(II) chloride (0.05 equiv.), sodium carbonate (3.0 equiv.), and tetrabutylammonium bromide (5.0 equiv.).
-
Solvent Addition: Purge the flask with nitrogen. Add nitrogen-purged dimethylformamide (DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere for a specified time (e.g., 15 minutes to several hours) at a designated temperature (e.g., 110-140 °C).[9][14]
-
Work-up and Purification: After cooling, the reaction is typically worked up by extraction with an organic solvent (e.g., EtOAc) and washing with brine. The crude product is then purified by column chromatography.
Synthesis of Pyrazolo[3,4-b]pyridine Core:
The construction of the fused pyrazole ring is a critical transformation.
-
Amide Formation: A substituted picolinic acid is coupled with an appropriate amine using standard peptide coupling reagents like HOBt/EDCI in DMF at room temperature.[9]
-
Cyclization: The resulting amide can be cyclized to form the pyrazolopyridine core. For example, reacting a hydrazine derivative with a suitably functionalized pyridine precursor in a solvent like ethanol often yields the desired fused ring system.[15]
-
Functionalization: Further modifications, such as iodination using N-iodosuccinimide (NIS) in DMF, can be performed to install handles for subsequent cross-coupling reactions.[9]
Kinase Activity Assay Protocol:
A general protocol to determine the in vitro potency (IC50) of synthesized compounds against a target kinase.[1]
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate kinase buffer.
-
Inhibitor Addition: Add the synthesized compounds at various concentrations (typically a serial dilution) to the reaction mixture. A DMSO control is used as a reference for 0% inhibition.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a luminescence-based readout.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While 6-Bromo-triazolo[4,3-a]pyridine remains a valuable starting point for kinase inhibitor synthesis, the exploration of bioisosteric replacements and alternative heterocyclic scaffolds is a fruitful strategy for discovering next-generation therapeutics.[16][17] Scaffolds such as pyrazolopyridines, triazolopyridazines, and pyrrolopyrimidines have demonstrated significant potential, leading to compounds with high potency and desirable pharmacological properties. The choice of scaffold should be guided by the specific kinase target, desired selectivity profile, and the synthetic tractability of the chosen chemical series. The data and protocols presented here offer a starting point for researchers to navigate this complex chemical space and design novel and effective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. iris.unimore.it [iris.unimore.it]
Benchmarking the Efficacy of 6-Bromo-triazolo[4,3-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyridine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a compound of significant interest in medicinal chemistry. The introduction of a bromine atom at the 6-position can further enhance the therapeutic potential of these derivatives. This guide provides a comparative analysis of the efficacy of 6-Bromo-triazolo[4,3-a]pyridine derivatives against other established therapeutic agents, supported by experimental data.
I. Antiproliferative Activity Against Cancer Cell Lines
Recent studies have highlighted the potent antiproliferative effects of novel triazolopyridine derivatives, particularly those designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC). A series of these compounds were evaluated for their cytotoxic effects on the human breast cancer cell line MDA-MB-231 and the multiple myeloma cell line RPMI-8226. Their efficacy is compared here with standard chemotherapeutic agents and other targeted inhibitors.
Comparative Efficacy (IC50) Data
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
| Compound/Derivative | Target(s) | MDA-MB-231 IC50 (µM) | RPMI-8226 IC50 (µM) | Reference |
| Triazolopyridine Derivative 19 | JAK1/2, pan-HDAC | 0.75 | 0.12 | [1] |
| Triazolopyridine Derivative 16a | JAK/HDAC | 0.95 | 0.46 | |
| Triazolopyridine Derivative 16b | JAK/HDAC | 0.88 | 0.25 | |
| Triazolopyridine Derivative 16c | JAK/HDAC | 0.78 | 0.21 | |
| Triazolopyridine Derivative 16j | JAK/HDAC | 0.82 | 0.19 | |
| Vorinostat (SAHA) | pan-HDAC | >10 | 0.35 | [1] |
| Filgotinib | JAK1 | >10 | >10 | [1] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 11.25 (HT-29) | Not Available | [2] |
| (+)-JQ1 | BRD4 | Not Available | Not Available |
Note: Direct IC50 values for some alternatives on the specified cell lines were not available in the reviewed literature and are marked as "Not Available." The IC50 for 5-FU is provided for the HT-29 colon cancer cell line for context.[2]
II. Enzymatic Inhibition Profile
The mechanism of action for the novel triazolopyridine derivatives involves the dual inhibition of JAK and HDAC enzymes. The following table compares the enzymatic inhibitory activity of a lead triazolopyridine compound with established inhibitors.
Comparative Enzymatic Inhibition (IC50) Data
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Triazolopyridine Derivative 19 | HDAC1 | 25.4 | [1] |
| HDAC2 | 36.5 | [1] | |
| HDAC3 | 83 | [1] | |
| HDAC6 | 4.3 | [1] | |
| JAK1 | 165 | [1] | |
| JAK2 | 278 | [1] | |
| Vorinostat (SAHA) | pan-HDAC | ~10 (cell-free) | [3] |
| Filgotinib | JAK1 | 10 | |
| (+)-JQ1 | BRD4 (BD1) | 77 | [4] |
| BRD4 (BD2) | 33 | [4] |
III. Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of triazolopyridine derivatives.
Caption: Mechanism of HDAC inhibition by triazolopyridine derivatives leading to gene expression.
Caption: General experimental workflow for evaluating the efficacy of triazolopyridine derivatives.
IV. Experimental Protocols
A. Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, RPMI-8226) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 6-Bromo-triazolo[4,3-a]pyridine derivatives and control compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves by plotting the percentage of cell viability against the logarithm of the compound concentration.
B. In Vitro Kinase Inhibition Assay (for JAK)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the recombinant JAK enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, allowing the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This is often done using luminescence-based methods (e.g., Kinase-Glo®) where the light output is proportional to the amount of ATP remaining in the well (and thus inversely proportional to kinase activity).
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
C. In Vitro HDAC Inhibition Assay
This assay quantifies the inhibitory effect of compounds on histone deacetylase activity.
-
Reaction Setup: The assay is conducted in a microplate format. Each well contains the recombinant HDAC enzyme, an acetylated substrate (often a fluorogenic peptide), and the test compound at varying concentrations.
-
Incubation: The plate is incubated to allow the HDAC enzyme to deacetylate the substrate.
-
Development: A developer solution is added, which contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence signal is directly proportional to the HDAC activity.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Proper Disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine was located. The following information is based on the SDS for the closely related isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, and general guidelines for the disposal of halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on the safe handling and disposal of this compound, intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Safety Precautions
Based on data for the related isomer 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine, this class of compound is considered hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5]
Quantitative Hazard Data
The following table summarizes the hazard information for the related isomer, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4][5][6] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4][5][6] |
Experimental Protocols for Disposal
The proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine, as a brominated organic compound, requires segregation and clear labeling as halogenated hazardous waste.[1][2]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Waste Container Selection:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible materials.[3]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal.
-
Follow all institutional procedures for waste manifest and handover.
-
Spill and Emergency Procedures
In the event of a spill:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Disposal workflow for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. ethz.ch [ethz.ch]
- 4. 6-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 356560-80-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 6-Bromo- 1,2,4 triazolo 1,5-a pyridine 97 356560-80-0 [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
Essential Safety and Handling Guide for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment
6-Bromo-[1][2][3]triazolo[4,3-a]pyridine and its isomers are hazardous substances that can cause skin irritation, serious eye irritation, and respiratory irritation. One isomer is also classified as harmful if swallowed.[4][5] Therefore, stringent use of personal protective equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves due to poor resistance to aromatic and halogenated hydrocarbons. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Procedures
All handling of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Workflow for Handling 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
